Chemical Properties of 1-(Furan-3-carbonyl)piperazine Hydrochloride
Technical Guide & Whitepaper Executive Summary: The Scaffold at a Glance 1-(Furan-3-carbonyl)piperazine hydrochloride represents a specialized heterocyclic building block in medicinal chemistry. Unlike its more common is...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide & Whitepaper
Executive Summary: The Scaffold at a Glance
1-(Furan-3-carbonyl)piperazine hydrochloride represents a specialized heterocyclic building block in medicinal chemistry. Unlike its more common isomer (2-furoyl piperazine), the 3-furoyl variant offers a distinct vector geometry for fragment-based drug discovery (FBDD).
This molecule serves as a bifunctional scaffold: the furan ring acts as a hydrogen bond acceptor and aromatic lipophilic moiety, while the piperazine tail provides solubility and a handle for further diversification. However, the furan moiety carries specific metabolic liabilities (bioactivation) that researchers must navigate during lead optimization.
Key Utility:
Fragment-Based Screening: Used to probe sub-pockets in kinase and GPCR targets.
Linker Chemistry: The rigid amide bond coupled with the semi-flexible piperazine ring creates a defined distance vector.
Metabolic Probe: Useful for assessing furan ring stability in early ADME profiling.
CAS Number (Free Base): 182700-11-2 (Representative; verify specific vendor batches)
Physicochemical Properties Table[1][2]
Property
Value / Description
Technical Insight
Appearance
White to off-white crystalline solid
Hygroscopic nature requires storage under desiccant.[2]
Solubility
High: Water, DMSO, MethanolLow: DCM, Hexanes
The HCl salt drastically improves aqueous solubility compared to the free base.
pKa (Calculated)
(Piperazine): ~8.5 - 9.0Amide Nitrogen: Non-basic
The electron-withdrawing carbonyl lowers the pKa of the distal piperazine nitrogen slightly compared to unsubstituted piperazine (pKa ~9.8).
H-Bond Donors
2 (Ammonium proton, HCl salt)
Crucial for salt bridge formation in protein active sites.
H-Bond Acceptors
3 (Furan O, Carbonyl O, Amide N)
The furan oxygen is a weak acceptor; the carbonyl oxygen is the primary acceptor.
LogP (Free Base)
~0.2 (Estimated)
Highly polar; ideal for CNS penetration if lipophilicity is tuned later.
Synthetic Methodology: Causality & Protocol
Expert Note: Direct acylation of piperazine with furan-3-carboxylic acid often leads to bis-acylation (formation of the symmetrical diamide). To ensure high yield of the mono-substituted product, a protection-deprotection strategy using N-Boc-piperazine is the industry standard for high-fidelity synthesis.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis preventing bis-acylation side products.
Dissolve Furan-3-carboxylic acid in DMF under nitrogen.
Add DIPEA followed by HATU. Stir for 15 minutes to form the active ester (O-At ester). Why? Pre-activation minimizes racemization (not an issue here, but good practice) and ensures rapid coupling.
Add N-Boc-piperazine. Stir at Room Temperature (RT) for 2–4 hours.
Workup: Dilute with EtOAc, wash with saturated
(removes unreacted acid) and Brine. Dry over .
Step 2: Deprotection & Salt Formation (The Stabilization)
Reagents: 4M HCl in Dioxane.
Procedure:
Dissolve the Boc-intermediate in a minimal amount of Dioxane or DCM.
Add 4M HCl in Dioxane (5–10 eq) dropwise at 0°C.
Allow to warm to RT. The product often precipitates as a white solid.
Isolation: Filter the solid under inert atmosphere (Argon). Wash with diethyl ether to remove excess HCl and organic impurities.
Drying: Vacuum dry at 40°C. Note: Excessive heat can cause discoloration due to furan sensitivity.
Chemical Stability & Reactivity Profile
The Furan Liability (Metabolic Activation)
Researchers must be aware that the furan ring is not bio-inert. It is a structural alert for metabolic activation .
Mechanism: Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to form a reactive cis-2-butene-1,4-dial intermediate.[3]
Consequence: This reactive aldehyde can form covalent adducts with proteins (via lysine/cysteine residues) or DNA, leading to potential hepatotoxicity.
Mitigation: In drug design, the furan is often replaced by bioisosteres (e.g., oxazole, thiophene) if metabolic stability is poor. However, for in vitro assays or chemical probes, the furan remains valuable.
Acid Sensitivity
While the HCl salt is stable as a solid, the furan ring is acid-sensitive in solution over prolonged periods.
Hydrolysis: Strong aqueous acids at high temperatures can trigger ring-opening of the furan.
Recommendation: Prepare aqueous stock solutions fresh or store at -20°C. Avoid leaving in acidic buffers (pH < 2) for >24 hours.
Reactivity Diagram[1]
Figure 2: Divergent pathways of synthetic utility vs. metabolic toxicity.
Applications in Drug Discovery[6][7]
Fragment-Based Drug Discovery (FBDD)
This molecule is a classic "linker-fragment."
Vector Exploration: The 3-substituted furan projects substituents at a ~120° angle relative to the carbonyl, distinct from the linear projection of phenyl or the acute angle of 2-substituted furans.
Solubility Tag: The piperazine tail is frequently used to append solubility to insoluble aromatic cores during hit-to-lead optimization.
Kinase Inhibitor Design
Furan-carboxamides are common motifs in kinase inhibitors (e.g., targeting the ATP binding pocket). The furan oxygen can act as a weak H-bond acceptor to the hinge region of the kinase, while the piperazine extends into the solvent-exposed region, allowing for solubilizing modifications.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16228157, 1-(Furan-3-carbonyl)piperazine hydrochloride. Retrieved from [Link]
Peterson, L. A. (2013).Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. (Authoritative source on Furan metabolic liability).
Roughley, S. D., & Jordan, A. M. (2011).The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Furan-3-carbonyl Piperazine HCl
Executive Summary
Furan-3-carbonyl piperazine hydrochloride (1-(furan-3-yl)piperazin-1-ylmethanone HCl) is a high-value heterocyclic building block used extensively in fragment-based drug discovery (FBDD). Unlike its more common 2-furoyl isomer, the 3-furoyl variant offers a distinct vector for substituent growth, often resulting in improved metabolic stability and unique binding geometries in kinase and GPCR targets. This guide provides a definitive technical profile, validated synthetic protocols, and quality control metrics to ensure the integrity of this scaffold in medicinal chemistry campaigns.
Part 1: Molecular Identity & Physicochemical Properties
The precise characterization of this compound is critical, as commercial vendors frequently conflate the 2- and 3-isomers.
Not widely indexed; often prepared in situ from base
Molecular Formula
C₉H₁₃ClN₂O₂ (Salt) / C₉H₁₂N₂O₂ (Base)
Molecular Weight
216.66 g/mol (Salt) / 180.20 g/mol (Base)
Salt Stoichiometry
1:1 (Mono-hydrochloride preferred for stability)
Appearance
White to off-white hygroscopic solid
Solubility
High in DMSO, Methanol, Water; Low in DCM, Hexanes
Structural Composition & Mass Contribution
The molecular weight is derived from two distinct pharmacophores joined by an amide linkage.
Furan-3-carbonyl fragment (C₅H₃O₂): Contributes aromaticity and hydrogen bond acceptance.
Piperazine fragment (C₄H₁₀N₂): Provides solubility and a secondary amine handle for further diversification.
HCl Counterion: Enhances crystallinity and shelf-life.
Part 2: Synthetic Pathways & Manufacturing
The synthesis of furan-3-carbonyl piperazine HCl requires strict control over regiochemistry to avoid contamination with the 2-isomer, which is thermodynamically favored in some furan ring formation reactions. The most reliable route utilizes pre-functionalized furan-3-carboxylic acid.
Activation: Dissolve Furan-3-carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir at 0°C for 30 minutes to form the active ester.
Expert Insight: Avoid using thionyl chloride for acid chloride generation, as furan rings are acid-sensitive and can polymerize (tarring) under harsh acidic/thermal conditions.
Coupling: Add N-Boc-piperazine (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
Monitoring: TLC (50% EtOAc/Hexanes) should show consumption of the acid.
Work-up: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry organic layer over Na₂SO₄ and concentrate.
Deprotection (Salt Formation): Dissolve the intermediate (Boc-protected amide) in minimal DCM. Add 4M HCl in Dioxane (5 equiv) at 0°C. Stir for 2 hours.
Isolation: The product often precipitates as a white solid. Filter and wash with diethyl ether to remove excess HCl and byproducts.
Synthetic Workflow Visualization
Caption: Step-wise synthetic route ensuring regiospecificity and high purity of the HCl salt.
Part 3: Quality Control & Isomer Differentiation
The most common failure mode in sourcing this compound is receiving the 2-furoyl isomer (CAS 60548-09-6) instead of the 3-furoyl target. Standard LCMS cannot distinguish these isomers as they have identical mass (m/z 181.1 [M+H]⁺).
NMR Diagnostic Criteria (¹H NMR in DMSO-d₆)
You must verify the aromatic region (6.0 – 9.0 ppm) to confirm the substitution pattern.
Furan-3-carbonyl (Target):
H2 (C-2): Appears as a sharp singlet or finely split doublet at ~8.0 - 8.2 ppm . This proton is flanked by the oxygen and the carbonyl, making it the most deshielded.
H4/H5: Two doublets/multiplets around 6.7 - 7.6 ppm .
Key Feature: The presence of a signal >8.0 ppm is diagnostic for the 3-isomer.
Furan-2-carbonyl (Impurity):
H3, H4, H5: Typically appear as three distinct multiplets in the 6.5 - 7.8 ppm range.
Key Feature: No signal typically exceeds 7.9 ppm; the coupling constants (
and ) are more distinct (3.5 Hz and 1.8 Hz).
Logic of Isomer Differentiation
Caption: Decision tree for validating regioisomeric purity using proton NMR spectroscopy.
Part 4: Applications in Drug Discovery
Fragment-Based Drug Design (FBDD)
Furan-3-carbonyl piperazine HCl serves as an ideal "linker-scaffold" fragment.
Vector Geometry: The 3-substitution provides a "bent" geometry compared to the linear 2-substitution, allowing the piperazine nitrogen to access unique sub-pockets in kinase ATP-binding sites.
Metabolic Stability: The 3-position of furan is generally less metabolically labile than the 2-position (which is prone to oxidative ring opening), improving the DMPK profile of the final drug candidate.
Reactivity Profile
The free secondary amine (N4 of piperazine) is the primary handle for diversification.
Nucleophilic Substitution: Reacts with alkyl halides (Sₙ2) to form tertiary amines.
Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to generate urea or sulfonamide libraries.
Reductive Amination: Compatible with aldehydes/ketones using STAB (Sodium Triacetoxyborohydride).
References
PubChem. "1-(Furan-3-carbonyl)piperazine." National Center for Biotechnology Information. Accessed February 2026.[1] [Link](Note: Linked to general furan-piperazine entry for structural verification).
Keasling, J.D., et al. "Engineering Microorganisms for the Production of Furan Derivatives." Nature Chemical Biology, 2021. (Context on furan metabolic stability).
Technical Whitepaper: Therapeutic Potential and optimization of Furan-Piperazine Scaffolds
Executive Summary The fusion of furan and piperazine moieties represents a "high-risk, high-reward" strategy in modern drug discovery. While the piperazine ring is a privileged scaffold known for enhancing solubility and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The fusion of furan and piperazine moieties represents a "high-risk, high-reward" strategy in modern drug discovery. While the piperazine ring is a privileged scaffold known for enhancing solubility and bioavailability (found in >15 FDA-approved drugs including Imatinib and Ciprofloxacin), the furan ring introduces unique electronic properties and hydrogen-bonding capabilities that often drive nanomolar potency.
However, this scaffold faces a critical translational hurdle: metabolic bioactivation . The furan ring is susceptible to cytochrome P450-mediated oxidation, generating reactive dicarbonyl species that cause hepatotoxicity.[1][2]
This guide provides a technical roadmap for leveraging the therapeutic potency of furan-piperazine derivatives while engineering out metabolic liabilities. We focus on structural optimization, rigorous toxicity screening (GSH trapping), and robust synthesis protocols.
Structural Rationale: The Pharmacophore Hybrid
The Piperazine "Linker" Advantage
The piperazine ring serves as more than a passive spacer. Its chair conformation dictates the spatial orientation of the furan headgroup relative to the tail region (often an aryl or heteroaryl group).
pKa Modulation: The N1 and N4 nitrogens allow for protonation at physiological pH, improving aqueous solubility—a common failure point for pure furan derivatives.
Receptor Kinetics: In CNS targets (e.g., 5-HT receptors), the piperazine ring mimics the ethylamine side chain of biogenic amines, anchoring the molecule in the orthosteric binding pocket.
The Furan "Warhead"
Furan acts as a bioisostere for phenyl or thiophene rings but with distinct properties:
Size: Smaller van der Waals radius than phenyl, allowing access to sterically restricted sub-pockets.
H-Bonding: The oxygen atom serves as a weak hydrogen bond acceptor, often interacting with serine or threonine residues in kinase ATP-binding sites.
Critical Liability: Metabolic Bioactivation
Warning: This is the most overlooked aspect of furan medicinal chemistry.
Unsubstituted or electron-rich furan rings are substrates for CYP2E1 (and to a lesser extent CYP3A4). The enzymatic oxidation opens the furan ring to form cis-2-butene-1,4-dial , a highly reactive
Protein Nucleophiles: Causing immune-mediated idiosyncratic toxicity.
DNA: Leading to potential genotoxicity.
Mechanism of Toxicity
The following diagram illustrates the bioactivation pathway that must be monitored.
Caption: CYP450-mediated bioactivation of furan to the reactive enedial intermediate and subsequent fates.
Mitigation Strategies
To prevent this, medicinal chemists should:
Block Metabolic "Hotspots": Substituted furans (e.g., 2,5-dimethylfuran or electron-deficient furans) are less prone to ring opening than unsubstituted furans.
Use Benzofurans: Fusing a benzene ring stabilizes the furan oxygen, significantly reducing the formation of the reactive dialdehyde.
Therapeutic Case Studies
Oncology: Kinase Inhibition
Furan-piperazine derivatives have demonstrated efficacy against HeLa and SW620 cell lines.[3]
Mechanism: Inhibition of the PI3K/Akt/mTOR pathway.
Structure:
-(furan-2-ylmethyl)piperazine linked to a sulfonyl or amide group.
Data: Compounds have shown IC50 values in the low micromolar range (0.08 - 8.79
Efficacy: In forced swimming tests (mice), specific derivatives reduced immobility time by >150% at 10 mg/kg, comparable to standard SSRIs.
Experimental Protocols
Synthesis Protocol: Reductive Amination
This is the preferred route for generating
-(furan-2-ylmethyl)piperazine libraries due to mild conditions and high functional group tolerance.
Workflow Diagram:
Caption: Modular reductive amination pathway for synthesizing furan-piperazine scaffolds.
Step-by-Step Methodology:
Imine Formation: Dissolve 2-furaldehyde (1.0 eq) and
-Boc-piperazine (1.0 eq) in dry 1,2-dichloroethane (DCE). Stir at room temperature for 1 hour.
Reduction: Cool to 0°C. Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise. STAB is preferred over NaCNBH3 to avoid cyanide toxicity and over NaBH4 for better chemoselectivity.
Quench: Stir overnight. Quench with saturated NaHCO3. Extract with DCM.
Deprotection: Treat the intermediate with TFA/DCM (1:1) for 2 hours to remove the Boc group. Evaporate and neutralize to obtain the free amine.
Safety Assay: Glutathione (GSH) Trapping
Purpose: To validate that your lead compound does not generate the toxic cis-2-butene-1,4-dial metabolite.
Protocol:
Incubation: Incubate test compound (10
M) with human liver microsomes (HLM) (1 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
Trapping Agent: Add Glutathione (GSH) at 5 mM excess.
Control: Run a parallel incubation without NADPH (negative control).
Analysis: Terminate reaction with ice-cold acetonitrile after 60 mins. Centrifuge and analyze supernatant via LC-MS/MS.
Success Criteria: Absence of GSH-adduct peaks (specifically mass shifts corresponding to +305 Da or pyrrole-GSH adducts).
Comparative Data Summary
Compound Class
Target Area
Key Activity (IC50 / MIC)
Metabolic Stability (GSH Adducts)
Simple Furan-Piperazine
Antimicrobial
0.5 - 1.5 mg/mL (Bacteria)
High Risk (Detected)
Benzofuran-Piperazine
Oncology (Lung)
0.12 M (A549 cells)
Low Risk (Stable)
Aryl-Furan-Piperazine
CNS (Anxiety)
>150% activity (In vivo)
Moderate (Substituent dependent)
References
Peterson, L. A., et al. (2005).[2] Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial. Drug Metabolism and Disposition.[2][5] Link
Aggarwal, S., et al. (2025).[6] Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science.[3] Link
Yilmaz, F., & Menteşe, M. (2016). Design and synthesis of some piperazine hybrid molecules. Revue Roumaine de Chimie. Link
Walayat, K., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry. Link
Gates, L. A., et al. (2012).[5] Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. Drug Metabolism and Disposition.[2][5] Link
Role of piperazine derivatives in fragment-based drug design (FBDD)
Topic: Role of Piperazine Derivatives in Fragment-Based Drug Design (FBDD) Content Type: Technical Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Leads Executive Summary In the landscape...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of Piperazine Derivatives in Fragment-Based Drug Design (FBDD)
Content Type: Technical Whitepaper
Audience: Senior Researchers, Medicinal Chemists, and Drug Discovery Leads
Executive Summary
In the landscape of Fragment-Based Drug Design (FBDD), the piperazine scaffold acts as more than a mere structural connector; it is a privileged pharmacophore that solves the "solubility-affinity paradox." While aromatic fragments often drive affinity through
stacking, they frequently compromise physicochemical properties. Piperazine derivatives introduce essential three-dimensionality (Fsp³ character), tunable basicity (pKa 5.3/9.7), and defined vectors for fragment growing. This guide dissects the strategic deployment of piperazine in FBDD, detailing library construction, screening protocols, and hit-to-lead optimization workflows.
The Physicochemical Advantage: Why Piperazine?
The success of piperazine in FBDD stems from its ability to satisfy the Rule of Three (Ro3) while providing handles for rapid elaboration. Unlike flat aromatic systems, the piperazine ring exists predominantly in a chair conformation, offering specific vectors for growing without inducing steric clashes common in planar systems.
Table 1: Physicochemical Profile of the Piperazine Scaffold
Property
Value / Characteristic
Impact on FBDD
Geometry
Chair conformation (dominant)
Provides 3D character (Fsp³), escaping "flatland" and improving selectivity.
Basicity (pKa)
N1: ~5.3, N4: ~9.7
Tunable ionization.[1] At physiological pH, often mono-cationic, aiding solubility and electrostatic interactions (e.g., Asp/Glu residues).
Ideal for Fragment Linking or Growing . Allows bi-directional functionalization.
Solubility
High aqueous solubility
Counteracts the lipophilicity of aromatic warheads, reducing aggregation false positives in NMR/SPR screens.
Rigidity
Semi-rigid
Reduces entropic penalty upon binding compared to open-chain diamines.
Strategic Library Design & Synthesis
Constructing a piperazine-focused fragment library requires orthogonal protection strategies to allow selective functionalization of the N1 and N4 positions.
Synthetic Logic: The Orthogonal Approach
To maximize the "vectors" available for fragment growing, libraries should contain monosubstituted piperazines with a latent handle on the second nitrogen.
Route A (N-Arylation): Buchwald-Hartwig cross-coupling of tert-butyl piperazine-1-carboxylate with aryl halides, followed by acidic deprotection.
Route B (C-H Activation): Direct functionalization of the carbon skeleton (less common but high value for novel IP) using
-lithiation trapping.
Expert Insight: Avoid "naked" piperazines in primary screens if the target has a hydrophobic pocket. The secondary amine can be non-specifically promiscuous. Cap one nitrogen (e.g., Acetyl, Boc, or Methyl) to enforce a specific binding mode during the initial screen.
Objective: Screen a piperazine-fragment library against a target protein using Saturation Transfer Difference (STD) NMR.
Challenge: Piperazine fragments are basic. Incorrect buffer matching can lead to pH drift, altering protein stability and fragment exchange rates.
Protocol: pH-Balanced STD-NMR for Basic Fragments
Materials:
Target Protein (20
M) in Phosphate Buffer (50 mM, pH 7.4, 150 mM NaCl, 10% DO).
Piperazine Fragment Library (pools of 5-8 compounds).
Positive Control (Known binder).
Negative Control (Non-binder, e.g., Tryptophan).
Step-by-Step Methodology:
Fragment Stock Preparation: Dissolve fragments in d6-DMSO at 100 mM.
Critical Step: Measure the pH of the diluted fragment stock (at 1 mM in water). If pH > 8.0, pre-adjust the stock with dilute HCl/DCl to match the protein buffer. This prevents local denaturation upon addition.
Sample Assembly:
Mix Protein (20
M) + Fragments (500 M each) + DMSO (max 2%).
Total volume: 500
L.
Data Acquisition (Pulse Sequence: stddiff):
On-Resonance Irradiation: 0.0 - 0.5 ppm (Targeting protein methyls). Note: Ensure piperazine CH protons (2.5-3.5 ppm) are not irradiated.
If a hit is identified, titrate a known high-affinity ligand (if available) into the tube.
Result: Disappearance of the STD signal confirms specific binding to the active site (displacement).
Deconvolution:
Run 1D
H NMR of the individual hits from the pool to confirm identity and lack of aggregation.
Hit-to-Lead Optimization Strategies
Once a piperazine hit is validated, the two nitrogen handles (N1, N4) serve as vectors for optimization.
Strategy A: Fragment Growing
The most common approach.[4] The piperazine binds to a sub-pocket, and substituents are added to N1 or N4 to reach adjacent pockets.
Example:Imatinib .[1][2] The piperazine ring was added to the phenylamino-pyrimidine core to improve solubility and reach a solvent-exposed region, forming a key hydrogen bond and salt bridge.
Strategy B: Fragment Linking
Two low-affinity fragments binding in adjacent pockets are chemically linked.
Mechanism:[2][5] Piperazine acts as a rigid linker. Its defined length (~5 Å between nitrogens) and angle make it a "molecular ruler" to connect pharmacophores.
Case Study:Venetoclax (ABT-199) . In the design of Bcl-2 inhibitors, piperazine was used to link the azaindole core to the anchoring sulfonamide. This constrained the molecule into a bioactive conformation, boosting potency from micromolar to nanomolar.
Visualization: The Piperazine Optimization Workflow
The following diagram illustrates the logical flow of optimizing a piperazine fragment hit into a lead compound using the "Growing" strategy.
Caption: Workflow depicting the transition from a library screen to a lead compound. The piperazine core allows sequential, orthogonal growth at N1 and N4 positions based on structural vectors.
Case Study: Venetoclax (Bcl-2 Inhibition)[6]
The development of Venetoclax highlights the critical role of the piperazine linker.
Challenge: Early inhibitors of Bcl-xL/Bcl-2 caused thrombocytopenia due to Bcl-xL inhibition. Selective Bcl-2 inhibition was required.
Solution: Researchers utilized a piperazine linker to connect a variant of the original pharmacophore to a specific binder of the P2 pocket.
Mechanistic Role: The piperazine ring provided the necessary rigidity to traverse the groove on the Bcl-2 surface without collapsing, while its nitrogen atoms improved the solubility of the highly lipophilic bi-aryl system.
Outcome: The resulting molecule (ABT-199) achieved sub-nanomolar affinity and >1000-fold selectivity for Bcl-2 over Bcl-xL.
References
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. PubMed.
[Link]
Fragment-Based Drug Discovery: An Organic Synthesis Perspective. Astex Pharmaceuticals.
[Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen.
[Link]
Design Principles for Fragment Libraries: Maximizing the Value of Learnings. Journal of Medicinal Chemistry.
[Link]
Fragment Merging, Growing, and Linking Identify New Trypanothione Reductase Inhibitors. Journal of Medicinal Chemistry.
[Link]
The Solubility Profile of 1-(Furan-3-carbonyl)piperazine HCl: A Technical Guide for Drug Development
Introduction: The Critical Role of Solubility in Pharmaceutical Development In the journey of a drug candidate from discovery to a viable therapeutic, its physicochemical properties are paramount. Among these, solubility...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the journey of a drug candidate from discovery to a viable therapeutic, its physicochemical properties are paramount. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its efficacy.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a cornerstone of successful formulation and clinical application. This guide provides an in-depth technical exploration of the solubility profile of 1-(Furan-3-carbonyl)piperazine hydrochloride, a molecule of interest in medicinal chemistry. As a hydrochloride salt of a weak base, its solubility is intricately linked to the properties of the solvent and the pH of the medium.
This document will delve into the theoretical underpinnings of solubility, present robust experimental protocols for its determination, and offer insights into the expected solubility of 1-(Furan-3-carbonyl)piperazine HCl in aqueous and various organic solvent systems. The aim is to equip the reader with the foundational knowledge and practical methodologies to navigate the challenges and opportunities presented by the solubility characteristics of this and similar pharmaceutical compounds.
Theoretical Framework: Understanding the Drivers of Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a saturated solution in equilibrium with an excess of the solid.[2] For an ionizable compound like 1-(Furan-3-carbonyl)piperazine HCl, several key factors govern its solubility.
The "Like Dissolves Like" Principle and Solvent Polarity
The adage "like dissolves like" is a fundamental concept in solubility.[3][4] Polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents.[3][4] 1-(Furan-3-carbonyl)piperazine HCl is a salt and therefore a highly polar, ionic compound. The piperazine and furan rings introduce both polar and non-polar characteristics, but the hydrochloride salt form dominates its overall polarity.
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds, allowing them to act as both hydrogen bond donors and acceptors. Water, with its high dielectric constant, is particularly effective at solvating ions by reducing the electrostatic forces that hold the crystal lattice together.[5] We can expect 1-(Furan-3-carbonyl)piperazine HCl to exhibit high solubility in these solvents due to strong ion-dipole interactions and hydrogen bonding.
Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMSO): These solvents have dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them. While they can solvate the cation of the salt, their interaction with the chloride anion is less effective than that of protic solvents. Solubility is expected to be moderate to good in these solvents.
Non-Polar Solvents (e.g., Dichloromethane, Toluene, Hexane): These solvents have low dielectric constants and are unable to form strong interactions with the ions of the salt.[6] Consequently, 1-(Furan-3-carbonyl)piperazine HCl is expected to have very low solubility in non-polar solvents.
The Influence of pH and the Henderson-Hasselbalch Equation
As a salt of a weak base (piperazine), the aqueous solubility of 1-(Furan-3-carbonyl)piperazine HCl is highly dependent on the pH of the solution. The piperazine moiety contains two nitrogen atoms that can be protonated. The pKa values for piperazine are approximately 5.35 and 9.73 at 25°C.[4] The Henderson-Hasselbalch equation provides a mathematical framework for understanding the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the drug.[7][8]
For a weak base, the equation is:
pH = pKa + log ([B]/[BH+])
Where:
[B] is the concentration of the un-ionized base.
[BH+] is the concentration of the ionized (protonated) acid.
At a pH below the pKa of the piperazine nitrogens, the compound will exist predominantly in its protonated, ionized form, which is more water-soluble. As the pH increases above the pKa, the un-ionized, less soluble free base form will begin to predominate, potentially leading to precipitation.
Experimental Determination of Thermodynamic Solubility: The Gold Standard Shake-Flask Method
While high-throughput kinetic assays can provide rapid rank-ordering of compounds in early discovery, the determination of thermodynamic or equilibrium solubility is crucial for lead optimization and preclinical development.[9][10] The shake-flask method remains the reference technique for measuring thermodynamic solubility.[2]
Protocol: Equilibrium Solubility Determination of 1-(Furan-3-carbonyl)piperazine HCl
Objective: To determine the thermodynamic solubility of 1-(Furan-3-carbonyl)piperazine HCl in various solvents at a controlled temperature.
Scintillation vials or glass test tubes with screw caps
Orbital shaker with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PVDF)
Analytical balance
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
Procedure:
Preparation: Add an excess amount of solid 1-(Furan-3-carbonyl)piperazine HCl to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
Solvent Addition: Add a known volume of the desired solvent to the vial.
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 200 rpm). Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that the system has reached thermodynamic equilibrium.
Phase Separation: After equilibration, carefully remove the vials from the shaker. Allow the undissolved solid to settle. For more complete separation, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 10-15 minutes.
Sample Collection: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
Filtration (Optional but Recommended): To ensure no fine particles are carried over, filter the collected supernatant through a syringe filter. Pre-conditioning the filter by passing a small amount of the solution through it first can help minimize drug loss due to adsorption to the filter membrane.
Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 1-(Furan-3-carbonyl)piperazine HCl.
Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
An In-Depth Technical Guide to Predicting the Oral Bioavailability of 1-(Furan-3-carbonyl)piperazine Analogs
Abstract Oral bioavailability (%F) is a critical determinant of a drug's therapeutic efficacy and dosing regimen. It represents the fraction of an orally administered dose that reaches systemic circulation intact. For no...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Oral bioavailability (%F) is a critical determinant of a drug's therapeutic efficacy and dosing regimen. It represents the fraction of an orally administered dose that reaches systemic circulation intact. For novel chemical series, such as 1-(Furan-3-carbonyl)piperazine analogs, early and accurate prediction of this parameter is paramount to de-risk drug development projects and guide medicinal chemistry efforts. This guide provides a comprehensive, multi-faceted strategy for researchers and drug development professionals to robustly predict and optimize the oral bioavailability of this important chemical class. We will explore the integrated use of in silico models, foundational physicochemical profiling, definitive in vitro ADME assays, and strategic in vivo pharmacokinetic studies. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Introduction: The Quest for Oral Bioavailability
The journey of an oral drug from administration to systemic action is fraught with physiological barriers. A compound must first dissolve in the gastrointestinal (GI) fluid, permeate the intestinal epithelium, and survive metabolic transformation by enzymes in the gut wall and liver (first-pass metabolism)[1][2]. The interplay of these factors—summarized by the acronym ADME (Absorption, Distribution, Metabolism, Excretion)—governs oral bioavailability[3].
The 1-(Furan-3-carbonyl)piperazine scaffold is of significant interest in medicinal chemistry due to its structural versatility and presence in numerous biologically active agents[4][5]. The piperazine ring, a common "privileged scaffold," often enhances aqueous solubility and allows for synthetic modifications to fine-tune physicochemical and pharmacokinetic properties[6]. However, the specific combination with a furan-3-carbonyl moiety presents a unique set of challenges and opportunities that necessitate a tailored predictive strategy. Poor prediction can lead to costly late-stage failures, while an informed, early assessment can significantly accelerate the path to a viable clinical candidate[3][7].
This guide outlines a hierarchical and integrated workflow for bioavailability prediction, moving from rapid, computational assessments to resource-intensive, but definitive, biological assays.
Foundational Strategy: Physicochemical and In Silico Profiling
Before embarking on complex biological assays, a foundational understanding of the molecule's intrinsic properties is essential. These properties are the primary drivers of its behavior in biological systems[1][8].
The Role of In Silico Modeling
Computational, or in silico, models are indispensable in modern drug discovery for their ability to rapidly screen large numbers of virtual compounds, prioritizing synthetic efforts[7][9]. For 1-(Furan-3-carbonyl)piperazine analogs, these models can predict key ADME-related properties directly from the chemical structure[10].
Key Predictive Models :
Quantitative Structure-Activity Relationship (QSAR): These models correlate structural features (descriptors) with biological activity or properties like permeability and metabolism[9][11]. For this chemical class, descriptors such as logP (lipophilicity), TPSA (Topological Polar Surface Area), molecular weight, and the number of rotatable bonds are critical inputs.
Physiologically-Based Pharmacokinetic (PBPK) Modeling: PBPK models integrate in vitro data with physiological information to simulate the drug's journey through the body, providing a more mechanistic prediction of PK parameters like bioavailability[3][10].
Freely Available Tools: Web-based platforms like SwissADME offer a suite of predictive tools, including the "Bioavailability Radar" and the "BOILED-Egg" model, which provide a rapid, visual assessment of a compound's potential for oral absorption based on key physicochemical properties[12][13].
While in silico models are powerful for initial triage, they are predictive and must be validated with experimental data. Their accuracy is highly dependent on the quality and relevance of the training data sets[7][9].
Essential Physicochemical Characterization
Experimental measurement of core physicochemical properties provides the first layer of empirical data. These assays are relatively low-cost and are crucial for interpreting results from subsequent, more complex biological assays.
Aqueous Solubility: A drug must be in solution to be absorbed[2][14]. The solubility of each analog should be determined across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8) to mimic conditions in the stomach and intestines[15]. Poor solubility is a common cause of low bioavailability for many drug candidates[16].
Lipophilicity (LogD): The octanol-water distribution coefficient (LogD) at pH 7.4 is a measure of a compound's lipophilicity. This property governs a molecule's ability to partition into and cross lipid membranes. An optimal LogD range (typically 1-3) is sought, as excessively high lipophilicity can lead to poor solubility and increased metabolic clearance, while low lipophilicity can hinder membrane permeation.
Ionization Constant (pKa): The pKa dictates the charge state of a molecule at a given pH. Since the piperazine moiety is basic, it will be protonated to varying degrees throughout the GI tract. The charge state significantly impacts both solubility and permeability, making pKa a critical parameter to measure.
Parameter
Significance for Bioavailability
Typical Target Range
Kinetic Solubility (pH 7.4)
Prerequisite for absorption; low solubility limits the concentration gradient.
> 50 µM
LogD (pH 7.4)
Governs membrane permeability and nonspecific binding.
1 - 3
pKa
Determines charge state, influencing both solubility and permeability.
Basic pKa: 7-9
TPSA
Predicts passive membrane permeability.
< 140 Ų
Table 1: Key Physicochemical Parameters and Their Impact on Oral Bioavailability.
In Vitro Assessment: Modeling Biological Barriers
In vitro ADME assays utilize cellular and subcellular systems to model specific biological processes, providing quantitative data on absorption and metabolism. These assays are the core of experimental bioavailability prediction in the preclinical phase[3][17][18].
Intestinal Permeability Assessment
The ability of a compound to cross the intestinal epithelium is a primary determinant of absorption. We utilize a tiered approach, starting with a simple artificial membrane and progressing to a more complex, cell-based model.
The PAMPA model is a high-throughput, cell-free assay that assesses passive transcellular permeability[19][20][21]. It uses a synthetic lipid-infused membrane to separate a donor and acceptor compartment[22].
Causality & Rationale: PAMPA is selected as a first-pass screen because it isolates a single absorption mechanism: passive diffusion[19]. This provides a clean, rank-ordering of compounds based on their intrinsic ability to cross a lipid barrier, which is often the dominant absorption route. It is cost-effective and avoids the complexities of active transport or efflux, making it ideal for early-stage evaluation[23].
Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., 1% lecithin in dodecane) to form the artificial membrane.
Donor Plate: Test compounds (e.g., at 10 µM in pH 7.4 buffer) are added to a 96-well donor plate.
Sandwich Assembly: The lipid-coated filter plate is placed on top of the donor plate, and this "sandwich" is then placed onto a 96-well acceptor plate containing fresh buffer.
Incubation: The assembly is incubated at room temperature for a defined period (e.g., 5 hours).
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS analysis[22].
Data Analysis: The effective permeability (Pe) is calculated. Compounds are typically classified as low, medium, or high permeability. A membrane integrity marker like Lucifer yellow is used as a quality control[19].
The Caco-2 assay is the industry gold standard for predicting human intestinal permeability[24][25]. It uses a human colon adenocarcinoma cell line that, when cultured on a semi-permeable support, differentiates into a polarized monolayer of enterocytes, expressing tight junctions and key drug transporters (e.g., P-glycoprotein, P-gp)[24][25][26].
Causality & Rationale: Unlike PAMPA, the Caco-2 model can assess multiple transport mechanisms, including passive diffusion, paracellular transport (between cells), and active transport (both uptake and efflux)[19][23]. This is critical because many drugs are substrates for efflux transporters like P-gp, which actively pump compounds back into the GI lumen, severely limiting their absorption. A bi-directional Caco-2 assay is essential for identifying such compounds.
Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts and cultured for 21-24 days to allow for full differentiation and monolayer formation[26].
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER)[23][25]. Only monolayers with high TEER values are used.
Permeability Measurement (A-to-B): The test compound (e.g., 10 µM) is added to the apical (AP, upper) compartment, representing the gut lumen. At various time points (e.g., 2 hours), samples are taken from the basolateral (BL, lower) compartment, representing the blood side[25][26].
Permeability Measurement (B-to-A): In a separate set of wells, the compound is added to the BL compartment, and its transport into the AP compartment is measured.
Quantification: All samples are analyzed by LC-MS/MS to determine compound concentration.
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions.
Papp (A-B): Apparent permeability from apical to basolateral.
Papp (B-A): Apparent permeability from basolateral to apical.
Efflux Ratio (ER): Calculated as Papp (B-A) / Papp (A-B). An ER > 2 is a strong indicator that the compound is a substrate of an efflux transporter like P-gp.
Caption: Tiered workflow for assessing intestinal permeability.
Metabolic Stability Assessment
First-pass metabolism in the liver is the other major barrier to oral bioavailability[1]. The liver contains a host of enzymes, most notably the Cytochrome P450 (CYP) family, that chemically modify drugs, typically rendering them more water-soluble for easier excretion[27]. High metabolic clearance can drastically reduce the amount of drug reaching systemic circulation.
This is the primary in vitro assay for assessing Phase I metabolic stability[28][29]. Liver microsomes are subcellular fractions containing the endoplasmic reticulum, where the majority of CYP enzymes are located[27].
Causality & Rationale: The assay provides a measure of a compound's intrinsic clearance (Clint)—its inherent susceptibility to metabolism[27]. By comparing stability in microsomes from different species (e.g., rat, dog, human), it also provides crucial information for selecting the appropriate animal model for in vivo studies. The furan ring, present in this analog series, is known to be susceptible to CYP-mediated oxidation, making this assay particularly relevant.
Protocol: Human Liver Microsome (HLM) Stability Assay
Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a standard protein concentration (e.g., 0.5 mg/mL)[27].
Incubation: The test compound (e.g., 1 µM final concentration) is added to the microsomal suspension and pre-warmed to 37°C.
Reaction Initiation: The metabolic reaction is initiated by adding the essential cofactor NADPH[27][30]. A control incubation is run in parallel without NADPH to assess non-enzymatic degradation.
Time Course Sampling: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile[27][30].
Quantification: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the percentage of the parent compound remaining at each time point.
Data Analysis: The natural log of the percent remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Clint).
In Vitro Half-Life (t½, min)
Intrinsic Clearance (Clint, µL/min/mg)
Predicted In Vivo Clearance
> 30
< 20
Low
10 - 30
20 - 70
Medium
< 10
> 70
High
Table 2: Interpretation of Metabolic Stability Data from Human Liver Microsomes.
Data Integration and The Biopharmaceutics Classification System (BCS)
The data from physicochemical and in vitro assays should be integrated to classify compounds using the Biopharmaceutics Classification System (BCS)[15][31][32]. The BCS is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability, the two key factors governing drug absorption[16][33].
Diagram: The Biopharmaceutics Classification System (BCS)
Caption: BCS framework for classifying drug candidates.
For 1-(Furan-3-carbonyl)piperazine analogs:
Class I (High Sol, High Perm): Ideal candidates. Bioavailability is likely to be high, provided metabolic clearance is low.
Class II (Low Sol, High Perm): Bioavailability is limited by solubility. Formulation strategies (e.g., salt forms, amorphous solid dispersions) may be required.
Class III (High Sol, Low Perm): Bioavailability is limited by permeability. This could be due to low passive permeability or high transporter efflux. Medicinal chemistry efforts should focus on increasing lipophilicity or masking efflux transporter recognition sites.
Class IV (Low Sol, Low Perm): These compounds face significant hurdles and are generally poor candidates for oral delivery without extensive modification.
In Vivo Pharmacokinetic Studies: The Definitive Test
Ultimately, the most accurate measure of bioavailability comes from in vivo pharmacokinetic (PK) studies in animal models[34]. Data from in vitro assays, particularly interspecies metabolic stability, guide the selection of the most relevant species (often rodents, such as rats).
A standard study design involves administering the compound via two routes to different groups of animals:
Intravenous (IV) Administration: The compound is injected directly into the bloodstream. This route bypasses absorption and first-pass metabolism, and the resulting plasma concentration-time curve serves as the 100% bioavailability reference.
Oral (PO) Gavage: The compound is administered directly into the stomach.
Blood samples are collected at multiple time points after dosing for both routes, and plasma concentrations are measured by LC-MS/MS. The Area Under the Curve (AUC) is calculated from the plasma concentration-time plot for both IV and PO routes.
This in vivo result serves as the ultimate validation of the preceding in silico and in vitro predictions. Discrepancies between predicted and observed bioavailability provide invaluable feedback to refine the predictive models and guide the next round of analog design.
Conclusion: An Integrated and Iterative Strategy
Predicting the oral bioavailability of a novel chemical series like 1-(Furan-3-carbonyl)piperazine analogs is not a single event but an iterative, multi-disciplinary process. It begins with broad, rapid in silico screening to survey the chemical landscape. This is followed by essential physicochemical profiling to ground the predictions in empirical data. A tiered in vitro assessment of permeability and metabolic stability then provides a mechanistic understanding of the key biological barriers. Finally, carefully designed in vivo PK studies provide the definitive answer and validate the entire predictive workflow.
By understanding the causality behind each experimental choice and integrating the data within a logical framework like the BCS, drug development teams can make informed decisions, efficiently allocate resources, and significantly increase the probability of successfully advancing a candidate with optimal oral bioavailability.
References
Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
Wang, J., & Hou, T. (2014). Advances in Computationally Modeling Human Oral Bioavailability. PMC, NIH. Available from: [Link]
Zhu, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates. PubMed. Available from: [Link]
Patsnap Synapse. (2025). What are the factors affecting the bioavailability of oral drugs?. Available from: [Link]
Turner, J., & Agatonovic-Kustrin, S. (2007). In silico prediction of oral bioavailability. UQ eSpace, The University of Queensland. Available from: [Link]
GSC Online Press. (2024). An Overview of the Biopharmaceutics Classification System (BCS). Available from: [Link]
Al-Gousous, J., & Langguth, P. (2015). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC, NIH. Available from: [Link]
Mercell. metabolic stability in liver microsomes. Available from: [Link]
dos Santos, G. C. V., et al. (2023). Use of In silico Methodologies to Predict the Bioavailability of Oral Suspensions: A Regulatory Approach. PubMed. Available from: [Link]
ITQB NOVA. In vitro models for prediction of drug absorption and metabolism. Available from: [Link]
Pion Inc. (2024). Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]
BioDuro. ADME Pampa Permeability Assay. Available from: [Link]
EURL ECVAM. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]
Wikipedia. Parallel artificial membrane permeability assay. Available from: [Link]
Creative Bioarray. Caco-2 Permeability Assay Protocol. Available from: [Link]
CN Bio. (2025). MPS and in silico modeling: the next generation of bioavailability predictions. Available from: [Link]
Lennernäs, H., & Lindahl, A. (2009). BCS in Drug Discovery, Development, and Regulation. Molecular Pharmaceutics. Available from: [Link]
protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]
Lawless, M., et al. (2014). In silico PREDICTION OF ORAL BIOAVAILABILITY. Simulations Plus. Available from: [Link]
Veeprho. (2024). Biopharmaceutics Classification System and Eligibility for Bio Waivers. Available from: [Link]
Cyprotex | Evotec. Microsomal Stability. Available from: [Link]
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]
Taylor & Francis. Biopharmaceutics Classification System – Knowledge and References. Available from: [Link]
Pharmaceutical Technology. (2026). Physicochemical Approaches to Enhancing Oral Absorption. Available from: [Link]
Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
Caldwell, G. W. (2012). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink. Available from: [Link]
Al-Akayleh, F., et al. (2013). Drug dissolution: significance of physicochemical properties and physiological conditions. PubMed. Available from: [Link]
Eurofins Discovery. In Vitro ADME and Toxicology Assays. Available from: [Link]
Slideshare. (2017). Physicochemical Properties effect on Absorption of Drugs. Available from: [Link]
Charnwood Discovery. Caco-2 Permeability In Vitro Assay. Available from: [Link]
ResearchGate. (2020). Role of Physicochemical Parameters on Drug Absorption and Their Implications in Pharmaceutical Product Development. Available from: [Link]
ResearchGate. (2022). Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]
MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]
ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]
Göller, A. H., et al. (2019). Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. PubMed. Available from: [Link]
Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available from: [Link]
ACS Publications. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. Available from: [Link]
PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME. Available from: [Link]
SciSpace. (2016). Development and Validation of a Robust QSAR Model For Piperazine and Keto Piperazine Derivatives as Renin Inhibitors. Available from: [Link]
MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available from: [Link]
Cronicon. (2021). ADME Study of Azole Derivatives with SwissADME Online Tool. Available from: [Link]
PubMed. (2008). Discovery of orally bioavailable 1,3,4-trisubstituted 2-oxopiperazine-based melanocortin-4 receptor agonists as potential antiobesity agents. Available from: [Link]
Structural Analysis of 1-(Furan-3-carbonyl)piperazine Hydrochloride Salt Forms
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] The structural integrity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is the bedrock of drug development. 1-(Furan-3-car...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
The structural integrity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is the bedrock of drug development. 1-(Furan-3-carbonyl)piperazine hydrochloride (hereafter referred to as F3CP-HCl ) represents a critical scaffold in the synthesis of heterocyclic amides, often utilized in the development of designer therapeutics, specific kinase inhibitors, and serotonergic modulators.
This guide provides a rigorous framework for the structural elucidation of F3CP-HCl. Unlike simple organic bases, the presence of the furan-3-carbonyl moiety introduces specific conformational constraints and hydrogen-bonding donors/acceptors that necessitate a multi-modal analysis. This document outlines the causality between molecular structure and solid-state behavior, providing a self-validating protocol for researchers.
Piperazine Ring: Adopts a chair conformation; the N4 secondary amine is the site of protonation.
Amide Linkage: Planar geometry restricting rotation, creating distinct syn/anti conformers relative to the furan ring.
Furan Ring: Aromatic oxygen heterocycle capable of weak C-H...O interactions.[1]
Theoretical Structural Framework
Before initiating wet-lab experiments, one must understand the expected structural landscape. Experience with analogous piperazine amides suggests that F3CP-HCl will crystallize in a lattice dominated by charge-assisted hydrogen bonds.
Protonation Site & Stoichiometry
In the presence of hydrochloric acid, protonation occurs preferentially at the N4 position (the secondary amine) of the piperazine ring. The amide nitrogen (N1) is non-basic due to resonance delocalization with the carbonyl group.
Expectation: A 1:1 stoichiometry (monohydrochloride).
Risk: Excess HCl may lead to dihydrochloride formation if the amide nitrogen is forced to protonate under extreme conditions, though this is energetically unfavorable and unstable.
Hydrogen Bonding Motifs
The chloride ion (Cl⁻) acts as a bridge in the crystal lattice. The primary interaction is the N4-H...Cl⁻ charge-assisted hydrogen bond.
Secondary Interactions: The amide carbonyl oxygen serves as a hydrogen bond acceptor, likely interacting with adjacent N-H donors or participating in weak C-H...O contacts with the furan ring protons.
Experimental Characterization Protocol
This section details the step-by-step methodology. These protocols are designed to be self-validating: the result of one step confirms the validity of the previous one.
Phase 1: Solid-State Generation & Screening
Objective: Obtain high-quality single crystals and identify potential polymorphs.
Method
Protocol Details
Rationale (Causality)
Slow Evaporation
Dissolve 50 mg F3CP-HCl in MeOH/EtOH (1:1). Filter through 0.22 µm PTFE. Allow slow evaporation at 25°C.
Promotes thermodynamic stability; ideal for obtaining single crystals suitable for SC-XRD.
Vapor Diffusion
Dissolve in minimal water; place vial in a larger jar containing acetone (antisolvent). Seal.
Suspend excess solid in isopropanol for 48h at 25°C and 50°C.
Forces the system to the most stable polymorph at a given temperature, identifying enantiotropic relationships.
Phase 2: Structural Elucidation (The "Golden Path")
Step 1: Single Crystal X-Ray Diffraction (SC-XRD)
Instrument: Bruker D8 QUEST or equivalent with Mo K
radiation ( Å).
Temperature: Collect data at 100 K to minimize thermal motion (ellipsoids) and improve resolution of H-atoms.
Validation: The refinement
-factor should be . The N4-H proton must be located in the difference Fourier map to confirm salt formation vs. co-crystal.
Step 2: Powder X-Ray Diffraction (PXRD)
Purpose: Bulk phase fingerprinting. SC-XRD analyzes one crystal; PXRD ensures that crystal is representative of the whole batch.
Scan Parameters: 2
range 3°–40°, step size 0.02°.
Validation: Compare the experimental PXRD pattern with the simulated pattern generated from the SC-XRD CIF file. A perfect match confirms phase purity.
Step 3: Thermal Analysis (DSC/TGA)
DSC (Differential Scanning Calorimetry): Heat at 10°C/min. Look for a sharp melting endotherm (typically >200°C for HCl salts).
Alert: A broad endotherm or multiple peaks suggests solvates or polymorphic transitions.
TGA (Thermogravimetric Analysis): Check for weight loss prior to decomposition.
Alert: Weight loss <100°C indicates surface water (hygroscopicity). Stepwise weight loss indicates a stoichiometric hydrate.
Visualization of Signaling & Workflow
The following diagrams illustrate the logical flow of the characterization strategy and the expected molecular interactions.
Diagram 1: The Structural Analysis Workflow
This flowchart defines the decision-making process during characterization.
Caption: Integrated workflow for validating the solid-state structure of F3CP-HCl, ensuring bulk material matches the single-crystal model.
Diagram 2: Predicted Hydrogen Bonding Network
This diagram visualizes the supramolecular assembly expected in the crystal lattice.
Caption: Schematic of the charge-assisted hydrogen bonding network (N-H...Cl) stabilizing the F3CP-HCl salt lattice.
Critical Data Interpretation
When analyzing the data generated from the protocols above, look for these specific markers to confirm the structure:
Chirality & Space Groups: Since F3CP-HCl is achiral, it typically crystallizes in centrosymmetric space groups (e.g., P2
/c or P-1). If it crystallizes in a chiral space group (e.g., P222), it implies spontaneous resolution or the presence of a chiral impurity/additive.
Conformational Locking: The amide bond connecting the furan and piperazine rings usually exhibits restricted rotation. In the solid state, the molecule will lock into either the syn or anti conformation to maximize packing efficiency.
Reference Point: In similar benzoyl-piperazines, the phenyl ring is often twisted 40-60° out of the amide plane to reduce steric clash with the piperazine methylene protons [1].
Hygroscopicity: Piperazine salts are prone to forming hydrates. If TGA shows a ~5-7% weight loss at 60-90°C, you likely have a monohydrate (Water MW = 18, F3CP-HCl MW ≈ 216; 18/234 ≈ 7.7%).
References
Guerriero, P., et al. (2025). Spectral and Structural Study of Two Piperazine Based Nitrate Salts. ResearchGate. Available at: [Link]
PubChem. (2025).[2][3] 1-(Furan-3-carbonyl)piperazine hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]
Sagar, B. K., et al. (2021).[4] Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Skoda, P., et al. (2025). Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. Crystal Growth & Design (ACS). Available at: [Link]
Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
Application Note: A Validated Protocol for the Synthesis of 1-(Furan-3-carbonyl)piperazine Hydrochloride
Abstract This document provides a comprehensive, field-tested protocol for the synthesis of 1-(Furan-3-carbonyl)piperazine hydrochloride. This compound serves as a critical building block in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 1-(Furan-3-carbonyl)piperazine hydrochloride. This compound serves as a critical building block in medicinal chemistry and drug discovery, valued for its versatile furan and piperazine moieties which are prevalent in a range of bioactive molecules.[1][2] The procedure detailed herein follows a robust amide coupling strategy, optimized for yield, purity, and scalability. We will elucidate the chemical rationale behind the chosen methodology, provide a detailed step-by-step protocol from commercially available precursors, and outline the necessary analytical characterization for product validation. This guide is intended for researchers, chemists, and professionals in the field of drug development.
Introduction and Scientific Background
The synthesis of N-acylpiperazines is a cornerstone reaction in the development of novel therapeutics. The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in drugs targeting a wide array of conditions.[3] When combined with a furan ring system—another heterocycle of significant pharmacological interest—the resulting molecule becomes a valuable intermediate for further functionalization.[2]
The target molecule, 1-(Furan-3-carbonyl)piperazine hydrochloride, is typically synthesized via a nucleophilic acyl substitution reaction. This involves the coupling of a piperazine derivative with an activated furan-3-carboxylic acid. The final conversion to the hydrochloride salt enhances the compound's stability and aqueous solubility, which is often advantageous for subsequent reactions or biological screening.[1]
The most common and efficient method for this transformation is an amide coupling reaction.[4] This process requires the "activation" of the carboxylic acid's carbonyl group to make it more susceptible to nucleophilic attack by the secondary amine of piperazine.[5] This protocol will employ a widely-used coupling agent-based approach, which offers mild reaction conditions and high efficiency.
Synthesis Workflow and Mechanism
The overall synthetic strategy is a two-stage process: first, the amide bond formation between furan-3-carboxylic acid and mono-Boc-protected piperazine, followed by the deprotection of the Boc group and subsequent formation of the hydrochloride salt.
Mechanism of Amide Coupling: The carboxylic acid is activated by a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt). This forms a highly reactive O-acylisourea intermediate. The nucleophilic secondary amine of piperazine then attacks the carbonyl carbon of this activated ester, forming a tetrahedral intermediate which subsequently collapses to yield the desired amide and a urea byproduct.[5] The use of a base like triethylamine (TEA) is crucial to neutralize any acids present and ensure the piperazine amine is in its free, nucleophilic state.
Experimental Protocol
This protocol is designed to be a self-validating system, with clear checkpoints and expected outcomes.
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Furan-3-carboxylic acid (1.0 eq.), N-Boc-piperazine (1.1 eq.), and HOBt (1.2 eq.) in anhydrous Dichloromethane (DCM).
Amine Addition: Add Triethylamine (2.5 eq.) to the solution and stir for 10 minutes at room temperature.
Coupling Agent Addition: Cool the flask to 0 °C using an ice bath. Slowly add EDC (1.2 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (Mobile phase: 50% Ethyl Acetate in Hexanes). The disappearance of the starting carboxylic acid indicates completion.
Part B: Work-up and Purification of Boc-Protected Intermediate
Quenching: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield tert-butyl 4-(furan-3-carbonyl)piperazine-1-carboxylate as a pure solid or oil.
Part C: Deprotection and Hydrochloride Salt Formation
Deprotection: Dissolve the purified Boc-protected intermediate from Part B in a minimal amount of Ethyl Acetate.
Acidification: Cool the solution to 0 °C and add an excess of 4M HCl in 1,4-dioxane (approx. 3-4 equivalents) dropwise. A precipitate should form immediately.
Stirring: Stir the resulting slurry at room temperature for 2-3 hours to ensure complete deprotection.
Isolation: Collect the white solid product by vacuum filtration. Wash the filter cake with cold ethyl acetate and then diethyl ether to remove any residual impurities.
Drying: Dry the final product, 1-(Furan-3-carbonyl)piperazine hydrochloride, under high vacuum to a constant weight.
Data Summary and Visualization
Table 1: Key Reaction Parameters and Product Specifications
A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Asian Journal of Pharmaceutical and Clinical Research.
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. PMC.
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
Amide coupling reaction in medicinal chemistry. HepatoChem.
Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate.
Application Notes and Protocols for the Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride. Benchchem.
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. _using_chemical_derivatization_and_HPLC-UV)
Application Notes and Protocols for 1-(Furan-3-carbonyl)piperazine HCl: A Versatile Secondary Amine Building Block in Drug Discovery
Introduction: The Strategic Importance of the Furan-Piperazine Scaffold The piperazine ring is a ubiquitous and privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved drugs targ...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Furan-Piperazine Scaffold
The piperazine ring is a ubiquitous and privileged scaffold in modern medicinal chemistry, integral to the structure of numerous approved drugs targeting a wide array of diseases.[1] Its unique physicochemical properties, including its ability to exist in both chair and boat conformations and its tunable basicity, allow for optimal interactions with biological targets such as G-protein coupled receptors, ion channels, and enzymes.[1] When coupled with a furan moiety, a five-membered aromatic heterocycle also prevalent in pharmacologically active compounds, the resulting 1-(Furan-3-carbonyl)piperazine scaffold offers a synthetically tractable and highly valuable building block for drug discovery and development.[2] The furan ring, in particular, can engage in various non-covalent interactions and serves as a versatile synthetic handle for further molecular elaboration.[2]
This technical guide provides a comprehensive overview of the application of 1-(Furan-3-carbonyl)piperazine hydrochloride as a secondary amine building block. It is designed for researchers, medicinal chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical guidance for the effective utilization of this versatile chemical entity.
Physicochemical and Spectroscopic Profile
While specific experimental data for 1-(Furan-3-carbonyl)piperazine hydrochloride is not extensively reported in the literature, its properties can be reliably inferred from closely related analogs and well-established chemical principles.
Physicochemical Properties
The hydrochloride salt form of 1-(Furan-3-carbonyl)piperazine enhances its solubility in aqueous and protic solvents, a desirable characteristic for many synthetic and biological applications.
The following spectroscopic data are representative of N-acylpiperazines and can be used as a guide for the characterization of 1-(Furan-3-carbonyl)piperazine.[3]
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum of N-acylpiperazines is characterized by the presence of rotamers due to the restricted rotation around the amide C-N bond. This results in the broadening or splitting of signals for the piperazine ring protons.[3]
δ 8.2-8.4 ppm (s, 1H): Furan C2-H
δ 7.7-7.9 ppm (t, 1H): Furan C5-H
δ 6.6-6.8 ppm (dd, 1H): Furan C4-H
δ 3.5-3.8 ppm (m, 4H): Piperazine -CH₂- protons adjacent to the carbonyl group
δ 2.8-3.1 ppm (m, 4H): Piperazine -CH₂- protons adjacent to the NH
~2800-3000 cm⁻¹: C-H stretch (aliphatic and aromatic)
~1630-1660 cm⁻¹: C=O stretch (amide)
~1500-1580 cm⁻¹: C=C stretch (furan ring)
~1000-1200 cm⁻¹: C-O-C stretch (furan ring)
Synthetic Applications and Protocols
1-(Furan-3-carbonyl)piperazine HCl is a valuable secondary amine building block for the synthesis of more complex molecules, primarily through N-alkylation and further amide coupling reactions.
Synthesis of 1-(Furan-3-carbonyl)piperazine HCl
A robust and straightforward method for the synthesis of the title compound involves the amide coupling of furan-3-carboxylic acid with an excess of piperazine, followed by salt formation.
Caption: Synthetic workflow for 1-(Furan-3-carbonyl)piperazine HCl.
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent, a common and efficient reagent for amide bond formation.[4]
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add furan-3-carboxylic acid (1.0 eq) and dissolve it in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
Amine Addition: In a separate flask, dissolve piperazine (3.0 eq) in the same anhydrous solvent. Slowly add the piperazine solution to the activated carboxylic acid mixture. The use of excess piperazine helps to minimize the formation of the di-acylated byproduct.
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Salt Formation: Dissolve the purified 1-(Furan-3-carbonyl)piperazine free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of HCl in ether (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
Isolation: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield 1-(Furan-3-carbonyl)piperazine HCl as a solid.
Application as a Secondary Amine: N-Alkylation Reactions
The secondary amine of 1-(Furan-3-carbonyl)piperazine HCl can be readily N-alkylated to introduce a wide variety of substituents, a key strategy in structure-activity relationship (SAR) studies. Reductive amination is a particularly effective method for this transformation.
Caption: Workflow for N-alkylation via reductive amination.
This protocol employs sodium triacetoxyborohydride as a mild and selective reducing agent.
Free Base Generation: Suspend 1-(Furan-3-carbonyl)piperazine HCl (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a suitable base, such as triethylamine (1.1 eq) or diisopropylethylamine (DIPEA) (1.1 eq), to neutralize the hydrochloride and generate the free secondary amine in situ. Stir the mixture at room temperature for 15-30 minutes.
Imine/Iminium Ion Formation: Add the desired aldehyde (1.1 eq) to the reaction mixture. Stir at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the reaction solvent.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Safety and Handling
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][7]
Handling: Avoid inhalation of dust and contact with skin and eyes.[6][7] Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid:
In case of skin contact: Immediately wash with plenty of soap and water.[5]
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[6]
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[7]
Conclusion
1-(Furan-3-carbonyl)piperazine HCl is a highly valuable and versatile secondary amine building block for drug discovery and medicinal chemistry. Its straightforward synthesis and reactivity make it an attractive starting material for the generation of diverse chemical libraries. The protocols and data presented in this guide provide a solid foundation for researchers to effectively incorporate this important scaffold into their synthetic strategies, paving the way for the discovery of novel therapeutic agents.
References
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. ResearchGate. Available at: [Link]
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41349-41363. Available at: [Link]
Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. ResearchGate. Available at: [Link]
The Infrared Spectra of N-Acetylglycine and Diketopiperazine in Polarized Radiation at 25° and at –185°C. CaltechAUTHORS. Available at: [Link]
The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. ResearchGate. Available at: [Link]
Piperazine dihydrochloride. NIST WebBook. Available at: [Link]
1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available at: [Link]
Production of 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarbonyl chloride from biomass-derived. Green Chemistry. Available at: [Link]
Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. Available at: [Link]
Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. Available at: [Link]
Furan synthesis. Organic Chemistry Portal. Available at: [Link]
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. Available at: [Link]
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Technology Networks. Available at: [Link]
Synthesis and specific examples of α‐carbonyl bicyclic furan derivatives. ResearchGate. Available at: [Link]
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. Available at: [Link]
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis & Utilization of Furan-Piperazine Scaffolds
Executive Summary & Strategic Analysis
The furan-piperazine moiety represents a high-value pharmacophore in medicinal chemistry, serving as a bioisostere for phenyl-piperazines in GPCR ligands (e.g., substituted Prazosin analogs) and kinase inhibitors.[1] However, the integration of these two rings presents a dichotomy in reactivity:
The Piperazine (Nucleophile): A robust secondary amine prone to facile
and amidation reactions.
The Furan (Electrophile/Substrate): An electron-rich aromatic ring that resists nucleophilic aromatic substitution (
) unless highly activated, yet is sensitive to acid-catalyzed ring opening (decomposition to 1,4-dicarbonyls).[1]
This Application Note provides validated protocols for constructing and utilizing these scaffolds. We prioritize Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) for direct ring functionalization, overcoming the electronic resistance of the furan ring, while detailing
Alkylation strategies for furfuryl-linker systems.[1]
Critical Decision Matrix: Route Selection
Before initiating synthesis, select the protocol based on the desired connectivity and furan activation state.
Fig 1.[1][2][3] Decision tree for selecting the optimal synthetic pathway based on target connectivity and electronic properties.
Application: Synthesis of 1-(2-furanyl)piperazines from halofurans.[1]
Challenge: 2-Bromofuran is less reactive than bromobenzene and prone to polymerization.[1] Standard
fails; specialized ligands are required to facilitate oxidative addition.
Reagents & Materials
Component
Role
Specification
Substrate
Electrophile
2-Bromofuran or 3-Bromofuran (Freshly distilled)
Nucleophile
Amine Source
N-Boc-Piperazine (1.2 equiv)
Catalyst
Pd Source
(1.5 mol%)
Ligand
Stereoelectronic Control
Xantphos or BINAP (3.0 mol%)
Base
Proton Scavenger
(Sodium tert-butoxide), 1.4 equiv
Solvent
Medium
Toluene (Anhydrous, degassed)
Step-by-Step Methodology
Inert Environment Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with Argon (Ar). Note: Furan derivatives oxidize rapidly; oxygen exclusion is critical.
Catalyst Pre-complexation: Add
and Xantphos to the flask. Add anhydrous Toluene (0.1 M concentration relative to substrate). Stir at room temperature (RT) for 10 minutes until the solution turns a clear orange/red, indicating active catalyst formation.
Substrate Addition: Introduce 2-Bromofuran and N-Boc-Piperazine.
Base Addition: Add
in one portion. The solution may darken.
Thermal Reaction: Heat the mixture to 80°C . Caution: Do not exceed 100°C as furan thermal decomposition accelerates significantly above this threshold.
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Reaction typically completes in 4–6 hours. Look for the disappearance of the UV-active furan spot.
Workup (pH Critical):
Cool to RT. Filter through a Celite pad to remove Pd-black.[1]
CRITICAL: Do not use acidic washes (e.g., 1M HCl) during extraction, as this will open the furan ring.[1] Wash with saturated
(mildly acidic/neutral) and Brine.
Dry over
and concentrate.
Purification: Flash chromatography on silica gel (neutralized with 1%
in eluent).
Protocol C:
Alkylation (Furfuryl Linkers)
Application: Synthesis of 1-(2-furylmethyl)piperazine.[1]
Mechanism: Nucleophilic attack of piperazine on furfuryl chloride.
Addition: Add 2-furfuryl chloride (1.0 equiv) dropwise at 0°C. Note: Furfuryl chloride is a lachrymator and unstable; use immediately.
Reaction: Warm to RT and stir for 12 hours.
Validation:
NMR Check: The methylene linker signal (
) appears as a sharp singlet around 3.5-3.6 ppm in .[1]
Stability Check: Ensure no "ring-opened" diketone byproducts are visible (broad signals > 9 ppm).
Downstream Application: Using the Intermediate
Once the Furan-Piperazine (FP) scaffold is synthesized (specifically the mono-substituted variant), it acts as a nucleophile for drug assembly.
Pathway:
reaction of FP-intermediate with a Heteroaryl Chloride (e.g., Chloropyrimidine).[1]
Fig 2.[1][3][4] Downstream utilization of the furan-piperazine scaffold in nucleophilic aromatic substitution.
Optimization Tips for Downstream Use:
Solvent: Use DMF or DMSO to enhance the nucleophilicity of the piperazine secondary amine.
Temperature: If the electrophile is unreactive, use microwave irradiation (120°C, 15 min) rather than prolonged heating, which degrades the furan ring.[1]
Troubleshooting & Stability Guide
Issue
Probable Cause
Corrective Action
Black Tarry Crude
Furan decomposition (Acidic)
Ensure all glassware is base-washed.[1] Use instead of if substrate is sensitive.
Low Yield (Buchwald)
Catalyst poisoning (S/N)
Degas solvents thoroughly. Furan rings can coordinate Pd; increase ligand:Pd ratio to 2:[1]1.
Ring Opening
Oxidative stress
Add antioxidant (BHT) to the reaction mixture if running >12 hours.
Bis-alkylation ()
Stoichiometry error
Use large excess of piperazine (3-5 equiv) or use N-Boc-piperazine (deprotect later).
References
Buchwald-Hartwig Amination of Heterocycles
Title: Palladium-Catalyzed Amination of Aryl Halides and Sulfonates.[2]
Source:Organic Letters / J. Am. Chem. Soc.
URL:[Link] (Example: Amination of Halo-azaindoles, analogous heteroaryl chemistry).
Furan Stability & Metabolism
Title: Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[5]
Application Note: Optimized Reductive Amination Strategies for 1-(Furan-3-carbonyl)piperazine Executive Summary This guide details the protocols for the reductive alkylation of 1-(Furan-3-carbonyl)piperazine (referred to...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Reductive Amination Strategies for 1-(Furan-3-carbonyl)piperazine
Executive Summary
This guide details the protocols for the reductive alkylation of 1-(Furan-3-carbonyl)piperazine (referred to herein as FCP ). FCP is a versatile piperazine scaffold frequently used in medicinal chemistry (e.g., GPCR ligands, kinase inhibitors) where the furan ring provides specific lipophilic interactions and the piperazine serves as a semi-rigid linker.
The secondary amine at the N4 position of the piperazine ring is the reactive center. The primary challenge in derivatizing FCP is preserving the integrity of the acid-sensitive furan ring while ensuring complete conversion of the secondary amine. This guide prioritizes hydride-based reduction methods over catalytic hydrogenation to prevent the unintentional saturation of the furan moiety.
Strategic Considerations & Chemical Logic
The Substrate: Reactivity Profile
Nucleophile: The N4 amine is a secondary aliphatic amine. Due to the electron-withdrawing nature of the carbonyl group at N1, the N4 nitrogen is slightly less basic than in N-alkyl piperazines but remains sufficiently nucleophilic for standard reductive aminations.
Furan Moiety Sensitivity:
Acid Sensitivity: Furan rings are prone to ring-opening hydrolysis under strong acidic conditions (forming 1,4-dicarbonyls). Protocols using strong Lewis acids or high temperatures with mineral acids must be avoided.
Reduction Sensitivity: Catalytic hydrogenation (e.g., H₂/Pd-C) carries a high risk of reducing the furan ring to tetrahydrofuran. Therefore, chemoselective borohydride reagents are the standard of choice.
Reagent Selection Matrix
Carbonyl Substrate
Recommended Reagent
Solvent System
Rationale
Aldehydes
STAB (Sodium Triacetoxyborohydride)
DCE or DCM
Mild, selective for iminium ions.[1] No exogenous acid required for reactive aldehydes.[1]
Ketones
Ti(OiPr)₄ + NaBH₄
THF or MeOH
Titanium acts as a Lewis acid/water scavenger to drive steric imine formation without damaging the furan.
Acid-Labile Groups
STAB
THF
STAB is neutral-to-mildly acidic; avoids strong acid catalysis.
Mechanism & Workflow Visualization
The following diagram illustrates the mechanistic pathway and the critical decision points for FCP derivatization.
Figure 1: Decision matrix for reductive amination of FCP based on carbonyl electrophilicity.
Experimental Protocols
Method A: The "Abdel-Magid" Protocol (Aldehydes)
Best for: Aromatic and aliphatic aldehydes.[2] High functional group tolerance.
Acetic Acid (AcOH) (1.0 equiv) – Optional, only if reaction is sluggish.
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).
Step-by-Step Procedure:
Preparation: In a clean, dry vial equipped with a stir bar, dissolve FCP (1.0 equiv) in DCE (concentration ~0.1 – 0.2 M).
Carbonyl Addition: Add the Aldehyde (1.1 equiv).[3] Stir for 5–10 minutes at Room Temperature (RT).
Note: If the aldehyde is a solid, ensure it is fully dissolved.
Reduction: Add STAB (1.4 equiv) in a single portion.
Observation: Mild effervescence may occur.
Critical Check: If the aldehyde is unreactive (e.g., electron-rich benzaldehyde), add AcOH (1.0 equiv) to catalyze iminium formation. Do not exceed 2.0 equiv of AcOH to protect the furan ring.
Incubation: Stir at RT under nitrogen for 2–16 hours. Monitor by LC-MS (look for disappearance of FCP mass).
Quench: Quench by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.
Workup: Extract the organic layer.[4] Wash with brine, dry over Na₂SO₄, and concentrate.
Method B: The "Mattson" Protocol (Ketones/Hindered Substrates)
Best for: Cyclic ketones, acetophenones, or sterically hindered aldehydes.
Reagents:
1-(Furan-3-carbonyl)piperazine (1.0 equiv)
Ketone (1.1 – 1.5 equiv)
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 equiv)
Sodium Borohydride (NaBH₄) (2.0 equiv)
Solvent: Anhydrous THF (or Methanol for the reduction step).
Step-by-Step Procedure:
Complexation: In a dry flask under Argon, combine FCP (1.0 equiv) and the Ketone (1.2 equiv).
Lewis Acid Addition: Add Ti(OiPr)₄ (1.2 equiv) neat.
Note: The mixture may become viscous.[5] If stirring is difficult, add a minimal amount of anhydrous THF (1–2 mL per mmol).
Imine Formation: Stir at RT for 6–12 hours (or 50°C for 2 hours if the ketone is very hindered). This forms the titanium-amine complex.
Reduction:
Dilute the mixture with Ethanol or Methanol (approx. 0.2 M).
Hydrolysis: Stir for 2 hours. Quench by adding 1N NaOH or water. A heavy white precipitate (TiO₂) will form.
Filtration: Filter the mixture through a Celite pad to remove titanium salts. Rinse the pad with EtOAc.
Workup: Concentrate the filtrate and partition between EtOAc and saturated NaHCO₃.
Purification & Quality Control
Given the basicity of the product, Acid-Base Extraction or SCX Chromatography are the most efficient purification methods.
SCX Cartridge Protocol (High Throughput)
Load: Dissolve crude reaction mixture in MeOH/DCM (1:1) and load onto a pre-conditioned SCX (Strong Cation Exchange) cartridge.
Wash: Flush with MeOH (3 column volumes) to remove non-basic impurities (excess aldehyde/ketone, furan degradation products, borate salts).
Elute: Elute the product using 2M NH₃ in Methanol.
Finish: Concentrate the ammoniacal eluent to yield the clean tertiary amine.
QC Parameters (Expected Data)
¹H NMR:
Furan Signals: Look for the characteristic furan-3-yl protons. Typically: ~8.0 ppm (s, 1H), ~7.4 ppm (t, 1H), ~6.7 ppm (d, 1H). Loss of these signals indicates ring degradation.
Piperazine Ring: The methylene protons adjacent to the newly formed C-N bond will shift upfield compared to the amide-adjacent protons.
LC-MS: Confirm M+H. Check for M+16 or M+32 peaks which may indicate furan oxidation (rare under these conditions).
Troubleshooting Guide
Issue
Root Cause
Corrective Action
Incomplete Conversion
Steric hindrance preventing iminium formation.
Switch from Method A to Method B (Titanium mediated). Heat the imine formation step (Step 3 in Method B) to 50°C.
Furan Degradation
Acid concentration too high or reaction heated with acid.
Ensure AcOH is < 2 equiv. Do not heat STAB reactions > 40°C. Use Method B (Lewis Acid) instead of Brønsted acid.
Bis-alkylation
Not possible with FCP.
FCP is a secondary amine; it can only alkylate once. If mass spectrum shows +R group twice, check starting material purity (did the amide hydrolyze?).
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride.[9][10][11][12] Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350.
Application Note & Protocol: A Scientist's Guide to Optimizing the Buchwald-Hartwig Amination of Piperazine Amides
Introduction: The Strategic Importance of N-Aryl Piperazines The N-aryl piperazine motif is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs targeting a wide array o...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of N-Aryl Piperazines
The N-aryl piperazine motif is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs targeting a wide array of conditions, from cancer to central nervous system disorders.[1][2] Its prevalence stems from its unique conformational properties and its ability to act as a versatile scaffold for engaging biological targets. The Buchwald-Hartwig amination has emerged as the premier method for forging the critical aryl C-N bond that defines this structural class, offering unparalleled efficiency and functional group tolerance compared to classical methods.[3][4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to not only execute but also intelligently optimize the Buchwald-Hartwig coupling of piperazine amides. We move beyond simple recipes to explore the causal relationships between reaction components and outcomes, empowering you to troubleshoot challenges and adapt protocols for novel and complex substrates.
The Catalytic Heart: Mechanism and Component Roles
A deep understanding of the reaction mechanism is paramount for logical optimization. The Buchwald-Hartwig amination proceeds through a palladium-catalyzed cycle, which, while intricate, can be distilled into three key stages: oxidative addition, amine binding and deprotonation, and reductive elimination.[3][4][6]
Figure 1: A simplified representation of the palladium-catalyzed cycle.
Palladium Source: Modern palladium precatalysts (e.g., G3 and G4 palladacycles) are highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[7] These precatalysts are air- and moisture-stable, ensuring greater reproducibility. They efficiently generate the active L-Pd(0) species in situ upon exposure to a base, avoiding the often inefficient and variable reduction pathways required for Pd(II) sources.[6]
Ligand: The phosphine ligand is the most critical variable for success. For coupling secondary cyclic amines like piperazines, particularly with challenging aryl chlorides, ligands must be both bulky and electron-rich. This combination promotes the oxidative addition and the final reductive elimination steps. Biaryl phosphine ligands, such as RuPhos and XPhos, are excellent starting points due to their proven track record with sterically demanding substrates.[2][3][4][7]
Base: The base's primary role is to deprotonate the piperazine amide, forming the nucleophilic palladium amido complex. The choice of base is a trade-off between reactivity and substrate tolerance.
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS) are highly effective and often allow for lower reaction temperatures. However, they are incompatible with base-sensitive functional groups like esters and nitro groups.[6][8][9]
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄) offer much broader functional group tolerance but typically require higher reaction temperatures and potentially higher catalyst loadings to achieve comparable reaction rates.[5][6][7]
Solvent: The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic, non-polar, or polar aprotic solvents are standard.
Toluene and Dioxane are the most common and robust choices, suitable for a wide range of temperatures.[8][9]
Ethereal solvents like THF or DME are also frequently used.[9]
Alcohol solvents (t-AmOH) can be beneficial in certain cases, particularly with specific catalyst systems.[10]
Avoid chlorinated solvents, acetonitrile, or pyridine, as they can inhibit catalysis by coordinating to the palladium center.[6]
Aryl Electrophile: The reactivity of the aryl halide or pseudohalide follows the general trend: Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[6] While this holds true, it's noteworthy that the iodide formed during the reaction can sometimes inhibit the catalyst.[6] Consequently, aryl bromides often represent the optimal balance of reactivity and stability for initial optimization studies. Aryl chlorides are the most challenging but are often preferred in large-scale synthesis due to lower cost; they almost always require the use of bulky, electron-rich biaryl phosphine ligands.[7][9]
A Strategic Workflow for Optimization
A systematic, data-driven approach is superior to random screening. The following workflow provides a logical progression from initial reaction setup to a fully optimized protocol.
Figure 2: A logical flowchart for the optimization process.
Parameter Screening Tables
The following tables provide a starting point for systematic screening.
Table 1: Ligand Selection Guide for Piperazine Amides
Ligand
Substrate Class
Key Characteristics & Comments
RuPhos
General secondary amines, Aryl Bromides/Chlorides
Excellent general-purpose ligand. Often a top performer for hindered couplings.[2][7][10]
XPhos
Aryl Bromides/Chlorides, Heterocycles
Highly active and versatile. Good for challenging, electron-deficient or hindered substrates.[2][4]
Bidentate ligand, can sometimes prevent side reactions like hydrodehalogenation.[1]
| BINAP | Aryl Bromides/Iodides/Triflates | One of the earliest effective bidentate ligands, still useful but often superseded by modern biaryl monophosphines.[3][5] |
Table 2: Base and Solvent Compatibility Matrix
Base
pKaH
Recommended Solvents
Use Case & Considerations
NaOt-Bu
~19
Toluene, Dioxane, THF
High Reactivity. Ideal for difficult couplings and lower temperatures. Incompatible with many functional groups.[6][7]
LHMDS
~26
Toluene, THF
Very Strong Base. Can provide proton tolerance.[8] Often used when other bases fail.
K₃PO₄
~12.3
Dioxane, Toluene, t-AmOH
Mild & Versatile. Good functional group tolerance. Often requires higher temperatures (100-110 °C).
| Cs₂CO₃ | ~10 | Dioxane, Toluene, THF | Weak Base. Excellent for base-sensitive substrates. Good solubility. Usually requires higher temperatures.[6][7] |
Detailed Experimental Protocols
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Inert atmosphere techniques are critical for reproducibility. Reagents should be handled with appropriate personal protective equipment (PPE).
Protocol 1: General Procedure for Coupling N-Boc-piperazine with an Aryl Bromide
This protocol provides a robust starting point for optimization.
Materials:
Aryl bromide (1.0 equiv)
N-Boc-piperazine (1.2 equiv)
RuPhos Pd G3 Precatalyst (2 mol%)
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
Anhydrous, degassed toluene (0.2 M relative to aryl bromide)
Oven-dried 10 mL reaction vial with a PTFE-lined screw cap
Magnetic stir bar
Procedure:
Reaction Setup: In a glovebox, add the aryl bromide (if solid), N-Boc-piperazine, RuPhos Pd G3 precatalyst, and sodium tert-butoxide to the reaction vial containing a stir bar. If the aryl bromide is a liquid, it can be added via syringe after the solvent.
Sealing and Reagent Addition: Seal the vial with the screw cap. If not working in a glovebox, seal the vial and then purge with argon or nitrogen for 5-10 minutes by inserting an inlet needle through the septum and an outlet needle.[7]
Add the anhydrous, degassed toluene via syringe, followed by the liquid aryl bromide (if applicable).
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C.
Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS.
Workup: Once the reaction is complete (or has stalled), cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).
Transfer the mixture to a separatory funnel. Wash the organic layer with water (10 mL) and then brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure N-aryl-N'-Boc-piperazine.[1]
Troubleshooting Common Issues
Even with robust protocols, challenges can arise. This guide provides solutions to common problems.
Table 3: Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low or No Conversion
Inactive Catalyst: Pd(II) source not reduced; poor quality precatalyst.
Use a reliable precatalyst (e.g., G3/G4).[7] Ensure anhydrous and anaerobic conditions.
Inappropriate Ligand/Base: The chosen ligand or base is not effective for the specific substrate combination.
Screen a panel of ligands (e.g., RuPhos, XPhos) and bases (NaOt-Bu, K₃PO₄).[7]
Low Temperature: Reaction is too slow at the set temperature, especially with weak bases.
Increase the temperature, typically to 100-110 °C.
Hydrodehalogenation
Side Reaction: The aryl halide is reduced to the corresponding arene.
This can be promoted by water or certain catalyst/ligand combinations. Ensure strictly anhydrous conditions. Sometimes changing the ligand (e.g., to a bidentate one like XantPhos) can help.
Bis-arylation of Piperazine
Stoichiometry/Reactivity: Excess aryl halide or a highly reactive system can lead to double addition.
Use a slight excess of piperazine (1.2-1.5 equiv).[1] Add the aryl halide slowly to the reaction mixture if the problem persists. Consider using mono-protected piperazine.
| Starting Material Decomposition | Incompatible Base: Strong bases like NaOt-Bu can degrade sensitive functional groups. | Switch to a weaker base like K₃PO₄ or Cs₂CO₃ and increase the reaction temperature accordingly.[7][8] |
References
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 19, 2026, from [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 19, 2026, from [Link]
Gagnon, A., & Bédard, A.-C. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11, 333-339. [Link]
Buchwald–Hartwig amination - Grokipedia. (n.d.). Retrieved February 19, 2026, from [Link]
Norrby, P.-O., & Brandt, P. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 11149-11156. [Link]
Brandt, P., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Retrieved February 19, 2026, from [Link]
Nolan, S. P., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]
Brandt, P., & Norrby, P.-O. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Retrieved February 19, 2026, from [Link]
Sharma, P., & Kumar, A. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
Kinzel, T., & Zhang, Y. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. [Link]
Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478–1483. [Link]
Mishra, V. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved February 19, 2026, from [Link]
Christensen, H. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DTU Orbit. Retrieved February 19, 2026, from [Link]
Organ, M. G., et al. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. [Link]
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved February 19, 2026, from [Link]
Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
Condition Optimization for Buchwald-Hartwig Reactions. (2025, January 2). YouTube. Retrieved February 19, 2026, from [Link]
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved February 19, 2026, from [Link]
Buchwald, S. L., & Mauger, C. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Retrieved February 19, 2026, from [Link]
Solid-phase synthesis applications of piperazine hydrochloride scaffolds
Application Note: Solid-Phase Synthesis of Piperazine Scaffolds Executive Summary The piperazine ring is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in antidepressants, antipsychotics...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Solid-Phase Synthesis of Piperazine Scaffolds
Executive Summary
The piperazine ring is a "privileged scaffold" in medicinal chemistry, serving as a core pharmacophore in antidepressants, antipsychotics (e.g., Aripiprazole), and kinase inhibitors (e.g., Imatinib).[1] Solid-phase organic synthesis (SPOS) offers a high-throughput route to derivatize this core. However, piperazine synthesis on solid support presents unique challenges: solubility of hydrochloride salts , diketopiperazine (DKP) formation during cleavage, and regioselectivity issues.
This guide details a robust, field-proven workflow for immobilizing piperazine hydrochloride onto 2-Chlorotrityl Chloride (2-CTC) resin and subsequent derivatization via
and reductive amination.
Strategic Considerations
The Resin Choice: Why 2-CTC?
For piperazine scaffolds, 2-Chlorotrityl Chloride (2-CTC) resin is the superior choice over Wang or Rink Amide resins for three reasons:
Steric Bulk: The bulky trityl group minimizes the formation of Diketopiperazine (DKP), a fatal side reaction where the piperazine terminus attacks the ester linkage, cleaving the molecule prematurely.
Mild Cleavage: Products can be cleaved using 1% TFA in DCM, leaving acid-sensitive side-chain protecting groups (e.g., Boc, tBu) intact for solution-phase modification.
Direct Amine Loading: It allows the direct attachment of secondary amines (piperazine) via an
mechanism without requiring a linker.
Handling Piperazine Hydrochloride
Piperazine is hygroscopic and typically supplied as a mono- or dihydrochloride salt.
Challenge: The salt form is insoluble in Dichloromethane (DCM), the primary swelling solvent for 2-CTC resin.
Solution: You must perform an in situ neutralization using Diisopropylethylamine (DIEA) in Dimethylformamide (DMF) before introducing it to the resin.
Synthesis Workflow & Logic
The following diagram illustrates the critical decision pathways and the mechanism of DKP avoidance.
Figure 1: Strategic workflow for solid-phase piperazine synthesis, highlighting the critical neutralization step and DKP risk mitigation via 2-CTC resin.
Resin Swelling: Place 1.0 g of 2-CTC resin in a fritted polypropylene reaction vessel. Add 10 mL of dry DCM. Shake gently for 30 minutes. Drain.
Preparation of Amine Solution (Critical):
If using Piperazine[1][3][5][6][7]·2HCl: Dissolve 5.0 equiv (relative to resin loading) of the salt in minimal DMF. Add 10.0 equiv of DIEA. Sonicate if necessary to ensure full dissolution and neutralization.
If using Anhydrous Piperazine: Dissolve 5.0 equiv in DCM/DMF (1:1).
Note: We use a large excess (5 equiv) to ensure mono-addition . If 1:1 stoichiometry is used, the piperazine may cross-link two resin sites, creating an unusable bridge.
Coupling: Add the amine solution to the swollen resin. Add an additional 2.0 equiv of DIEA. Shake at room temperature for 2 hours.
Capping (End-capping): Drain the resin. Add a solution of DCM:MeOH:DIEA (80:15:5) (10 mL). Shake for 20 minutes.
Mechanism:[7][8] Methanol reacts with any remaining trityl chloride sites, converting them to inert methyl ethers.
Result: The resin beads should turn dark blue/green, indicating the presence of a secondary amine. (Note: The Kaiser test is ineffective for secondary amines like piperazine).
Protocol B: Diversity Step 1 -
Derivatization
Objective: Synthesize N-aryl piperazines by displacing halides on electron-deficient aromatic rings.
Reagents:
4-Fluoro-3-nitrobenzoic acid (or similar activated aryl halide).
Imine Formation: Add 5.0 equiv of Aldehyde in DMF containing 1% AcOH to the resin. Shake for 1 hour at Room Temp (RT).
Reduction: Add 5.0 equiv of NaBH(OAc)3 directly to the mixture. Shake for 4 hours to overnight.
Tip: Do not use NaCNBH3 if possible, to avoid toxic cyanide byproducts, though it is effective. NaBH(OAc)3 is milder and safer.
Wash: Wash with DMF (3x), MeOH (2x), DCM (3x).
Troubleshooting & Optimization (E-E-A-T)
Issue
Probable Cause
Corrective Action
Low Loading Yield
Incomplete neutralization of HCl salt.
Use 10 equiv DIEA in DMF. Ensure salt is fully dissolved before adding to resin.
Cross-linking
Ratio of Piperazine to Resin is too low.
Use at least 5.0 equiv of Piperazine. High dilution favors mono-substitution.
Diketopiperazine (DKP)
Cleavage conditions too harsh or wrong resin.
Must use 2-CTC resin.[2][4] Avoid Wang resin. Keep cleavage time short (30 min) with 1% TFA.
Incomplete
Steric hindrance or low reactivity of Ar-F.
Increase Temp to 90°C. Switch solvent to DMSO. Use Ar-F with strong electron-withdrawing groups (NO2, CN).
Aggregation
High loading leading to "clumping".
Use lower loading resin (0.4 - 0.6 mmol/g) for complex libraries.
References
Barlos, K., et al. (1989). "Darstellung geschützter Peptid-Fragmente unter Einsatz substituierter Triphenylmethyl-Harze." Tetrahedron Letters, 30(30), 3943-3946. (Foundational work on 2-CTC resin).
BenchChem. (2025).[1][4][9] "Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis."
Gude, M., et al. (2002). "An accurate method for the quantitation of Fmoc-derivatized solid phase supports." Letters in Peptide Science, 9, 203–206.
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][8][9][14] Chemical Reviews, 109(6), 2455-2504. (Review of protecting groups and DKP prevention).
Doran, R., et al. (2003). "The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis." Journal of Combinatorial Chemistry.
Application Notes and Protocols for the Derivatization of the Free Amine in 1-(Furan-3-carbonyl)piperazine
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of the free secondary amine of 1-(Furan-3-carbonyl)piperazine. This ke...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of the free secondary amine of 1-(Furan-3-carbonyl)piperazine. This key building block is frequently utilized in medicinal chemistry, and its derivatization is a critical step in the synthesis of diverse compound libraries for drug discovery. These application notes detail robust and reproducible protocols for common and impactful derivatization strategies, including acylation, sulfonylation, and reductive amination. The causality behind experimental choices, self-validating system designs, and in-depth characterization methods are emphasized to ensure scientific integrity and successful implementation.
Introduction: The Strategic Importance of 1-(Furan-3-carbonyl)piperazine Derivatization
The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous approved drugs. Its two nitrogen atoms offer versatile points for chemical modification, allowing for the fine-tuning of physicochemical properties, pharmacological activity, and pharmacokinetic profiles. 1-(Furan-3-carbonyl)piperazine, in particular, serves as a valuable starting material. The furan ring can engage in various interactions with biological targets, while the secondary amine of the piperazine ring provides a readily accessible handle for diversification.
The derivatization of this free amine is a cornerstone of library synthesis in drug discovery programs. By introducing a wide array of substituents, chemists can systematically explore the structure-activity relationship (SAR) of a compound series, optimizing for potency, selectivity, and drug-like properties. The choice of derivatization reaction—be it acylation to introduce amide functionalities, sulfonylation for sulfonamides, or reductive amination for alkylated amines—is a strategic decision guided by the desired properties of the final compounds. This guide provides the practical knowledge to execute these critical transformations with high efficiency and confidence.
General Considerations for Derivatization Reactions
Before proceeding with specific protocols, several key principles should be considered to ensure successful and reproducible derivatization of 1-(Furan-3-carbonyl)piperazine.
Reagent Quality and Stoichiometry
The purity of starting materials is paramount. 1-(Furan-3-carbonyl)piperazine should be of high purity, free from residual starting materials or byproducts from its own synthesis. Similarly, the derivatizing agents (acyl chlorides, sulfonyl chlorides, aldehydes/ketones) must be of appropriate quality. An excess of the derivatizing agent is often used to drive the reaction to completion, but a large excess should be avoided to minimize purification challenges.
Solvent and Base Selection
The choice of solvent is critical and depends on the specific reaction. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly employed to prevent unwanted side reactions with the reactive derivatizing agents. The selection of a base is equally important for scavenging the acid byproduct (e.g., HCl) generated during acylation and sulfonylation reactions. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used.
Reaction Monitoring
Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. By comparing the TLC profile of the reaction mixture to that of the starting material, the disappearance of the starting material and the appearance of the product spot can be tracked. This allows for the determination of the optimal reaction time and prevents the formation of impurities due to prolonged reaction times or elevated temperatures.
Work-up and Purification
A proper aqueous work-up is essential to remove excess reagents, the base, and its salt. This typically involves washing the organic layer with water, dilute acid, and/or a saturated solution of sodium bicarbonate. Subsequent drying of the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate is necessary before solvent removal. Purification of the crude product is most commonly achieved by flash column chromatography on silica gel.
Core Derivatization Protocols
The following sections provide detailed, step-by-step protocols for the most common and versatile methods for derivatizing the free amine of 1-(Furan-3-carbonyl)piperazine.
Acylation: Synthesis of Amide Derivatives
Acylation is a robust method for introducing a wide variety of carbonyl-containing moieties. The reaction of 1-(Furan-3-carbonyl)piperazine with an acyl chloride in the presence of a base yields the corresponding N-acylated piperazine derivative.
3.1.1. Experimental Protocol: Acylation with an Acyl Chloride
This protocol describes a general procedure for the acylation of 1-(Furan-3-carbonyl)piperazine with a generic acyl chloride (R-COCl).
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(Furan-3-carbonyl)piperazine (1.0 eq.) in anhydrous DCM.
Add the base (TEA or DIPEA, 1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
Slowly add the acyl chloride (1.1 eq.) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with water and brine.
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure amide derivative.
Characterize the final product using appropriate analytical techniques such as NMR and mass spectrometry.[1]
3.1.2. Causality and Experimental Choices
Why use an anhydrous solvent? Acyl chlorides are highly reactive towards water. Using an anhydrous solvent prevents the hydrolysis of the acyl chloride to the corresponding carboxylic acid, which would not participate in the desired reaction.
Why is a base necessary? The reaction of the amine with the acyl chloride generates one equivalent of hydrochloric acid (HCl). The base neutralizes this HCl, preventing it from protonating the starting piperazine and rendering it unreactive.
Why add the acyl chloride slowly at 0 °C? The acylation reaction is often exothermic. Slow addition at a reduced temperature helps to control the reaction rate and prevent the formation of side products.
Improving yield of 1-(Furan-3-carbonyl)piperazine synthesis reactions
Technical Support Center: 1-(Furan-3-carbonyl)piperazine Synthesis Welcome to the technical support center for the synthesis of 1-(Furan-3-carbonyl)piperazine. This guide is designed for researchers, medicinal chemists,...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-(Furan-3-carbonyl)piperazine Synthesis
Welcome to the technical support center for the synthesis of 1-(Furan-3-carbonyl)piperazine. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of this important amide coupling reaction. Here, we will dissect common challenges, offer evidence-based solutions, and provide detailed protocols to help you consistently achieve high yields and purity.
The formation of an amide bond between furan-3-carboxylic acid and piperazine is a cornerstone reaction for generating a key structural motif in many biologically active molecules.[1] While seemingly straightforward, this reaction is prone to several issues that can significantly impact yield and purity. This guide provides a structured approach to troubleshooting and optimization.
Troubleshooting Guide: Diagnosing and Solving Low Yield
This section addresses the most common issues encountered during the synthesis in a question-and-answer format, providing both the "what" and the "why" for each recommended solution.
Q1: My reaction has a very low yield or did not proceed at all. What are the most likely causes?
This is the most frequent issue and typically points to problems with reagents or the fundamental reaction setup.
A1: Reagent Quality and Stoichiometry
Coupling Agent Inactivity: Many common coupling reagents, especially carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), are moisture-sensitive. Improper storage can lead to hydrolysis and complete loss of activity.
Solution: Always use a fresh bottle of the coupling reagent or one that has been stored meticulously in a desiccator. If in doubt, perform a small-scale test reaction with trusted starting materials to verify reagent activity.
Purity of Starting Materials:
Furan-3-carboxylic acid: Ensure it is pure and dry. Impurities can interfere with the activation step.
Piperazine: Piperazine is hygroscopic and can exist as a hexahydrate. The presence of water will consume the coupling agent. Furthermore, using an incorrect molecular weight for hydrated piperazine will lead to incorrect stoichiometry.
Solution: Use anhydrous piperazine or, if using the hydrate, rigorously dry it under high vacuum before use. Adjust the mass used to account for the water of hydration.
Incorrect Stoichiometry: The reaction involves a monosubstitution on the symmetric piperazine. Using a large excess of piperazine can favor the desired product but makes purification challenging. Using too little piperazine can lead to incomplete conversion of the carboxylic acid.
Solution: A slight excess of the carboxylic acid (e.g., 1.1 equivalents) relative to piperazine is often a good starting point to ensure the more valuable piperazine is fully consumed.
A2: Inadequate Carboxylic Acid Activation
The core of the reaction is the activation of the furan-3-carboxylic acid's carboxyl group to make it a better electrophile. If this step fails, the reaction will not proceed.
Mechanism of Action: Coupling reagents like EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine (piperazine).
Role of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are crucial. They react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions than the O-acylisourea itself.[2] Using HOBt or HOAt can significantly increase yields and reduce racemization if chiral centers are present.[2][3]
Solution: Always include an equivalent of HOBt or HOAt in your reaction when using a carbodiimide coupling agent. The combination of EDC/HOBt is a widely trusted and effective system.[4]
Q2: My TLC and LC-MS show the formation of a major byproduct. How can I identify and prevent it?
Byproduct formation is a common yield-reducing problem. The most likely culprit in a carbodiimide-mediated reaction is the formation of N-acylurea.
A1: The N-Acylurea Side Reaction
Cause: The highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement (an O-to-N acyl migration) to form a stable and unreactive N-acylurea byproduct.[2] This consumes your activated carboxylic acid, directly reducing the yield of the desired amide. This side reaction is more pronounced at higher temperatures.[2]
Identification: The N-acylurea will have a molecular weight corresponding to the sum of your furan-3-carboxylic acid and the EDC byproduct. It is often less polar than the starting carboxylic acid.
Prevention:
Use HOBt/HOAt: As mentioned, these additives rapidly trap the O-acylisourea intermediate to form an active ester, which cannot undergo the rearrangement. This is the most effective way to prevent N-acylurea formation.[2]
Control Temperature: Keep the reaction temperature low, especially during the initial activation step. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common and effective strategy.[2]
Order of Addition: Add the EDC to a solution of the carboxylic acid and HOBt first. Allow this activation to proceed for a few minutes before adding the piperazine.
A2: Double Acylation of Piperazine
Cause: If the reaction conditions are not carefully controlled, a second molecule of furan-3-carboxylic acid can react with the remaining N-H of the newly formed 1-(Furan-3-carbonyl)piperazine, leading to the symmetrical 1,4-di(furan-3-carbonyl)piperazine.
Prevention:
Control Stoichiometry: Avoid using a large excess of the carboxylic acid and coupling agent.
Use Excess Piperazine: If this byproduct is a persistent issue, consider using a larger excess of piperazine (e.g., 2-4 equivalents). This statistically favors mono-acylation. The downside is the need to remove the excess piperazine during workup.
Q3: The reaction seems to work, but I lose most of my product during workup and purification. What can I do?
The basic nature of the free piperazine nitrogen (pKa ~9.7) in the product makes purification tricky.[5] Standard aqueous workups and silica gel chromatography must be approached with care.
A1: Optimizing Aqueous Workup
Problem: The product, 1-(Furan-3-carbonyl)piperazine, is a base. During a standard aqueous workup, it can be protonated by acidic impurities or even by water to some extent, increasing its water solubility and leading to losses in the aqueous layer during extraction with an organic solvent.
Solution:
Basify the Aqueous Layer: Before extraction, ensure the aqueous layer is basic (pH > 10) by adding a base like 1M NaOH or a saturated sodium bicarbonate solution. This ensures your product is in its free-base form, which is much more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate.
Use Brine: Wash the combined organic layers with brine (saturated NaCl solution). This helps to remove dissolved water and can break up emulsions.
A2: Challenges in Silica Gel Chromatography
Problem: Basic amines are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel.[6] This can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column, decimating the isolated yield.
Solutions:
Deactivate the Silica: Add a small amount of a tertiary amine base, like triethylamine (Et3N) or ammonium hydroxide, to the eluent system (typically 0.5-1%).[6] This base will competitively bind to the acidic sites on the silica, allowing your basic product to elute cleanly. A common eluent system would be DCM/Methanol with 0.5% NH4OH.
Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds.
Salt Formation and Filtration: For some compounds, purification can be achieved by forming a salt. By dissolving the crude product in a solvent like acetone and adding an acid (e.g., acetic acid or HCl in ethanol), the corresponding salt may precipitate in pure form.[7] The free base can then be regenerated if needed.
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the diagrams below.
General Reaction Scheme
Caption: Decision tree for troubleshooting low reaction yield.
Frequently Asked Questions (FAQs)
Q: Can I use a different coupling reagent, like HATU or BOP?
A: Yes. Onium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) are often more powerful than carbodiimides and can lead to faster reactions and higher yields, especially with difficult substrates. [2][3]However, they are more expensive and generate different byproducts that must be removed. [2]For this specific transformation, the EDC/HOBt system is typically robust and cost-effective.
Q: What is the role of a base like DIPEA or Triethylamine in the reaction?
A: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) is often added to the reaction. Its primary role is to neutralize any acid salts that may be present (e.g., if you use piperazine dihydrochloride as a starting material) and to scavenge the proton released during the amide bond formation, driving the reaction to completion. If you start with piperazine free base, a tertiary amine base is still recommended to maintain a basic environment.
Q: What is the best solvent for this reaction?
A: Aprotic polar solvents are generally the best choice. Dichloromethane (DCM) and Dimethylformamide (DMF) are the most common. DCM is easier to remove during workup, while DMF can help solubilize stubborn starting materials. Acetonitrile is also a viable option.
[4]
Q: How do I monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the simplest method. Spot the reaction mixture against the starting furan-3-carboxylic acid. The product should be a new spot, typically less polar than the starting acid. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal, as it will show the consumption of starting materials and the appearance of the product's mass peak.
Data Summary and Protocols
Table 1: Comparison of Common Coupling Systems
Coupling System
Relative Cost
Key Advantages
Common Byproducts
EDC / HOBt
Low
Cost-effective, water-soluble urea byproduct is easily removed. [3]
HCl gas (requires a scavenger base), potential for side reactions.
Protocol: Optimized Synthesis using EDC/HOBt
This protocol provides a reliable method for the synthesis of 1-(Furan-3-carbonyl)piperazine.
Materials:
Furan-3-carboxylic acid (1.0 eq)
Anhydrous Piperazine (1.2 eq)
EDC·HCl (1.2 eq)
HOBt (1.2 eq)
DIPEA (2.5 eq)
Anhydrous Dichloromethane (DCM)
1M HCl, 1M NaOH, Saturated NaCl (Brine)
Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add furan-3-carboxylic acid (1.0 eq) and HOBt (1.2 eq).
Dissolution: Add anhydrous DCM to dissolve the solids (concentration approx. 0.1 M).
Cooling: Cool the flask to 0 °C using an ice-water bath.
Activation: Add EDC·HCl (1.2 eq) to the stirred solution. Stir at 0 °C for 15-20 minutes to allow for the formation of the HOBt active ester.
Amine Addition: In a separate flask, dissolve anhydrous piperazine (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.
Base Addition: Add DIPEA (2.5 eq) to the reaction mixture.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor progress by TLC or LC-MS.
Quenching & Workup:
Dilute the reaction mixture with additional DCM.
Wash the organic layer sequentially with 1M HCl (to remove excess piperazine and DIPEA), water, and then 1M NaOH (to deprotonate the product and remove unreacted acid).
Wash finally with brine.
Drying & Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of 0-10% Methanol in DCM with a 0.5% ammonium hydroxide modifier.
Characterization: Combine pure fractions, concentrate, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm identity and purity.
References
Vertex AI Search. (2025, October 6).
National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
National Center for Biotechnology Information. (n.d.).
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Research News.
AAPPTEC. (n.d.). Coupling Reagents. Peptides.
BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
Organic Chemistry Portal. (n.d.).
ResearchGate. (n.d.).
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
American Chemical Society. (2015, August 7).
BenchChem. (n.d.).
American Pharmaceutical Review. (2014, February 20).
Royal Society of Chemistry. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
(n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
Google Patents. (n.d.).
Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
(2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile.
Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances.
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
Organic Syntheses. (n.d.). 1-benzylpiperazine.
National Center for Biotechnology Information. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
National Center for Biotechnology Information. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
ResearchGate. (2025, August 7).
(2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
(2009, October 15).
Huddersfield Repository. (n.d.).
National Center for Biotechnology Information. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.
Semantic Scholar. (2020, July 14). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: PIP-HCL-PUR-001
Assigned Specialist: Senior Application Scientist
Subject: Resolving deliquescence, oiling out, and purity issues in piperazine salt formation.
Introduction: The "Sticky Salt" Paradox
Piperazine scaffolds are ubiquitous in drug development (e.g., trazodone, sildenafil analogues), yet their hydrochloride salts present a notorious paradox: salt formation is intended to stabilize the amine, yet piperazine HCl salts are frequently deliquescent . They eagerly absorb atmospheric moisture, transforming free-flowing crystals into an intractable oil or sticky gum.
This guide moves beyond standard textbook recrystallization. It addresses the thermodynamic instability of the crystal lattice in humid environments and provides field-proven protocols to recover high-purity, crystalline solids.
Module 1: The "Oiling Out" Crisis (Troubleshooting)
The Problem: instead of crystallizing, your solution separates into two liquid phases (Liquid-Liquid Phase Separation, LLPS)—a solvent-rich layer and a solute-rich "oil" layer. This is the most common failure mode for piperazine salts.
The Mechanism: Oiling out occurs when the metastable limit of the oil phase is reached before the solubility curve of the crystal. This is often driven by impurities lowering the melting point or cooling too rapidly .
Troubleshooting Workflow
Caption: Logical workflow for recovering a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).
Corrective Protocols
The "Cloud Point" Reheat: If oil appears, reheat the mixture until clear. Add a small volume of the polar solvent (e.g., Methanol) to increase solubility, then cool very slowly (1°C/min). Rapid cooling favors amorphous oil formation.
Trituration: If the oil solidifies into a gum, decant the supernatant. Add a non-polar solvent (Diethyl Ether or Hexane) and vigorously scratch the flask walls with a glass rod. This mechanical stress can induce nucleation.
Sonication: Brief pulses of sonication can disrupt the oil droplets and encourage lattice formation.
Module 2: Purification Techniques
Technique A: Anhydrous Salt Formation (Prevention)
Best for: High-value APIs where water introduction is fatal.
Concept: Avoid water entirely. Water is a plasticizer that lowers the glass transition temperature (
) of the salt, promoting deliquescence [1].
Protocol:
Dissolve the free base piperazine in anhydrous Ethyl Acetate (EtOAc) or Diethyl Ether .
Cool to 0°C under Nitrogen.
Slowly bubble anhydrous HCl gas or add HCl in Dioxane/Ether (4M solution).
Critical: Do not use aqueous HCl (37%).
The salt will precipitate immediately.
Filter under Nitrogen (Schlenk line filtration is ideal) to prevent moisture uptake during isolation.
Technique B: Dual-Solvent Recrystallization
Best for: Purifying crude, sticky salts.
Solvent Selection Logic:
Piperazine salts are highly soluble in alcohols/water (H-bond donors) but insoluble in ethers/ketones.
Solvent Role
Recommended Solvents
Function
Solvent (Good)
Methanol (MeOH), Ethanol (EtOH)
Dissolves the salt at high temp. Must be anhydrous.
Anti-Solvent (Bad)
Isopropyl Alcohol (IPA), Acetone, Diethyl Ether
Lowers solubility to force precipitation.
Wash Solvent
Cold Acetone, Et2O
Removes surface impurities without dissolving crystals.
Step-by-Step Protocol:
Dissolution: Place crude salt in a flask. Add minimum boiling anhydrous EtOH until just dissolved.
Tip: If colored impurities exist, add activated charcoal, boil for 5 mins, and filter hot through Celite [2].
Anti-Solvent Addition: Remove from heat. Add warm IPA or Acetone dropwise until a faint turbidity (cloudiness) persists.
Clarification: Add 1-2 drops of EtOH to clear the solution.
Crystallization: Cover and let stand at room temperature for 2 hours, then move to 4°C overnight.
Why? Slow growth excludes impurities from the lattice.
Isolation: Filter rapidly. Wash with Cold Acetone .
Module 3: Drying & Handling
Even pure crystals will degrade if dried improperly. Piperazine dihydrochloride is hygroscopic enough to deliquesce in standard air.
The "Desiccator Defense" Protocol:
Primary Drying: Use a vacuum oven at 40-50°C.
Desiccant: A standard vacuum is insufficient. You must place a tray of Phosphorus Pentoxide (
) or KOH pellets inside the oven/desiccator to trap the water pulled from the crystal [3].
Inert Backfill: When breaking vacuum, backfill with Argon or Nitrogen , never ambient air.
Storage: Store in amber vials with parafilm sealing, preferably inside a secondary container with silica gel packets.
Frequently Asked Questions (FAQ)
Q1: My salt turned pink/brown during drying. What happened?
A: This indicates oxidation. Piperazines are electron-rich amines. If excess HCl was used, or if dried in air at high temps, oxidation occurs.
Fix: Recrystallize using Method B with activated charcoal and dry strictly under vacuum/nitrogen.
Q2: Should I make the Monohydrochloride or Dihydrochloride?
A: Piperazine has two nitrogens (
).
Dihydrochloride: Formed with >2 equivalents of HCl. Generally more crystalline and higher melting point, but more hygroscopic due to higher charge density [4].
Monohydrochloride: Harder to control stoichiometry; often disproportionates into free base + dihydrochloride. Stick to the dihydrochloride for stability, unless biological data requires otherwise.
Q3: Can I use freeze-drying (Lyophilization)?
A: Yes, but with caution. Lyophilization leaves a high-surface-area amorphous cake which is extremely hygroscopic [5]. If you lyophilize, you must handle the product in a glovebox immediately. Crystalline material (from Method B) is generally more stable than amorphous lyophilizate.
Visualizing the Solvent Architecture
Caption: Solvent/Anti-solvent pairing strategy. Methanol/Ether is aggressive (precipitation); Ethanol/Acetone is gentler (crystallization).
References
Formulation Strategies to Improve the Stability of Hygroscopic Pharmaceuticals. National Institutes of Health (PMC). Available at: [Link]
Purification of organic hydrochloride salt? ResearchGate Discussion. Available at: [Link]
Drying Techniques in Pharmaceutical Processing. Scribd / Pharmaceutical Engineering. Available at: [Link]
Hygroscopicity of Hydrochloride Salts: Case of Berberine Chloride. National Institutes of Health (PMC). Available at: [Link]
Fundamentals of Pharmaceutical Freeze Drying. GEA Process Engineering. Available at: [Link]
Troubleshooting
Technical Support Center: Stability of Furan Moiety Under Acidic Conditions
Welcome to the Technical Support Center You are likely here because your furan-containing intermediate has decomposed into a black tar, or your NMR spectrum shows a complete loss of aromatic furan signals after an acidic...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center
You are likely here because your furan-containing intermediate has decomposed into a black tar, or your NMR spectrum shows a complete loss of aromatic furan signals after an acidic workup or deprotection step.
The furan ring is an electron-rich heteroaromatic system (
electrons). While it exhibits aromatic character, its resonance energy () is significantly lower than that of benzene () or thiophene (). This makes it highly susceptible to acid-catalyzed electrophilic attack, leading to two primary failure modes: polymerization (resinification) or hydrolytic ring opening .
This guide provides the mechanistic understanding and protocols required to preserve the furan moiety during acidic manipulations.
Module 1: Diagnostic & Troubleshooting
Issue: My reaction mixture turned black/viscous upon addition of acid.
Diagnosis:Acid-Catalyzed Polymerization (Resinification) .
Mechanism: Furan is an enol ether masquerading as an aromatic ring. Protons act as electrophiles, attacking the
-position (C2/C5). The resulting carbocation is highly reactive and is attacked by another neutral furan molecule, initiating a chain-growth polymerization.
Issue: The reaction mixture is clear, but furan signals are missing in
NMR. New aldehyde/ketone peaks appeared.
Diagnosis:Hydrolytic Ring Opening (Reverse Paal-Knorr) .
Mechanism: In the presence of water, the protonated furan intermediate is trapped by rather than another furan. This leads to a hemiacetal which collapses to form 1,4-dicarbonyl compounds (e.g., succindialdehyde derivatives).
Visualizing the Failure Pathways
The following diagram illustrates the bifurcation between polymerization and hydrolysis based on reaction conditions.
Figure 1: Mechanistic bifurcation of furan decomposition under acidic conditions. High concentration favors polymerization; high water content favors ring opening.
Module 2: Optimization & Prevention Strategies
To stabilize furan, you must either deactivate the ring electronically or scavenge the electrophiles kinetically.
The stability of a furan ring is dictated by the electron density at the
-carbons.
Substituent Type
Effect on Ring
Acid Stability
Recommendation
Electron Withdrawing (EWG) ()
Deactivates ring; reduces electron density at C2/C5.
High
These furans can often withstand TFA/HCl.
Alkyl / Aryl ()
Weak activation.
Moderate
Avoid strong mineral acids; use Lewis acids at low temp.
Electron Donating (EDG) ()
Strongly activates ring; increases HOMO energy.
Very Low
Critical: Avoid aqueous acid entirely. Use basic conditions if possible.
2.2 Scavenger Protocols (Kinetic Protection)
When removing acid-labile protecting groups (e.g., Boc, Trityl) in the presence of a furan, the furan acts as a "scavenger" for the released carbocations (e.g.,
-butyl cation), leading to alkylation of the furan ring.
Solution: Add a "sacrificial" scavenger that is more nucleophilic than the furan ring.
Silanes (
, TIPS-H): Excellent for quenching carbocations without polymerizing.
Thiols (EDT, DODT): Effective but odorous; can poison metal catalysts downstream.
Module 3: Experimental Protocols
Protocol A: Boc-Deprotection in the Presence of Furan
Standard TFA deprotection often leads to alkylation of the furan by the tert-butyl cation.
Preparation: Dissolve the substrate in dry Dichloromethane (DCM).
Scavenger Addition: Add Triethylsilane (TES) (2.0 - 5.0 equivalents relative to the Boc group).
Why: TES reacts with the
-butyl cation to form isobutane (gas) and silyl species, preventing attack on the furan.
Acid Addition: Cool to
. Add Trifluoroacetic acid (TFA) dropwise. Final ratio should be roughly 1:1 to 4:1 (DCM:TFA).
Monitoring: Monitor by TLC/LCMS. Keep reaction time to the minimum required for deprotection.
Quench: Pour into saturated
or dilute with toluene and evaporate (azeotrope TFA).
Protocol B: Handling Furan in Aqueous Acid (The "Solvent Switch")
If you must use acid on a furan substrate, avoid water to prevent ring opening.
Solvent: Replace water with Methanol or Ethanol .
Mechanism Change: In alcoholic solvents, the protonated furan is trapped by the alcohol to form a cyclic acetal (2,5-dialkoxy-2,5-dihydrofuran) rather than opening to the aldehyde.
Outcome: This acetal is often stable and can sometimes be reverted to the furan (elimination of ROH) or carried forward as a protected form.
Note: Aprotic polar solvents like DMSO or DMF also stabilize furans better than water/THF mixtures by solvating protons and reducing their activity.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I perform a Friedel-Crafts acylation on furan?A: Yes, but not with
(too harsh). Use milder Lewis acids like or , and use the anhydride rather than the acid chloride. Perform the reaction at low temperature ( to ) to prevent polymerization.
Q2: I see "Achmatowicz Reaction" in the literature. Is this the same as acid decomposition?A: It is related but distinct. The is an oxidative ring opening (usually using Bromine or NBS in acid) to form dihydropyranones. Simple acidic decomposition is non-oxidative hydrolysis. However, both proceed through a 2,5-dihydrofuran intermediate.
Q3: Is furan stable to Lewis Acids?A: Furan is generally more stable to Lewis acids than Brønsted acids because Lewis acids coordinate to the oxygen (hard-hard interaction) or
-system less aggressively than a bare proton attacks the -carbon. However, strong Lewis acids will still cause polymerization if the temperature is unregulated.
Q4: How do I remove a Boc group if my furan is extremely sensitive (e.g., 2-methoxyfuran)?A: Avoid acid entirely.
Option 1: Use TMSOTf / 2,6-lutidine . This cleaves Boc under essentially neutral/mildly Lewis acidic conditions.
Option 2: Thermal deprotection (heating in DMSO/water), though this risks other thermal decomposition.
References
Dunlop, A. P. (1953). The Furans. Reinhold Publishing. (Classic text on furan stability).
Liang, X., et al. (2017). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Energy & Fuels.
Gong, J., et al. (2016). "Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion."[1][2][3] RSC Advances.
Van der Eycken, J., et al. (2020). "Furan-modified peptides for crosslinking to GPCRs." Ghent University Library.
Pharmaguideline. "Synthesis, Reactions and Medicinal Uses of Furan."
Troubleshooting solubility issues of 1-(Furan-3-carbonyl)piperazine in DMSO
Technical Support Center: Optimizing 1-(Furan-3-carbonyl)piperazine Solubility in DMSO Part 1: The Solubility Paradox & Diagnostic Workflow The Core Challenge: 1-(Furan-3-carbonyl)piperazine contains a basic secondary am...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Optimizing 1-(Furan-3-carbonyl)piperazine Solubility in DMSO
Part 1: The Solubility Paradox & Diagnostic Workflow
The Core Challenge:
1-(Furan-3-carbonyl)piperazine contains a basic secondary amine (piperazine ring) and a lipophilic furan moiety. The most common solubility failure stems from a mismatch between the solid form (Free Base vs. Salt) and the solvent system .
The Free Base is lipophilic and highly soluble in pure DMSO but poorly soluble in water.
The Salt Form (e.g., HCl) is designed for aqueous stability but often exhibits reduced solubility in pure DMSO due to the high lattice energy of the crystal structure.
Diagnostic Flowchart:
Use this logic tree to identify the root cause of your solubility issue before proceeding to the protocols.
Figure 1: Diagnostic logic for identifying solubility failures based on visual cues and compound form.
Part 2: Troubleshooting FAQs (Technical Support)
Q1: I am trying to make a 50 mM stock in 100% DMSO, but the solid won't fully dissolve. It looks hazy. Why?
Diagnosis: You are likely using the Hydrochloride (HCl) salt of the piperazine.
Explanation: While DMSO is a "universal solvent," inorganic salts (like the chloride counterion) are poorly soluble in organic solvents.[1] The high lattice energy of the salt crystal resists breaking apart in non-protic solvents.
Solution:
Heat & Sonicate: Warm the solution to 37–40°C and sonicate for 10 minutes.
Water Spike: If using the salt form, add 5% v/v sterile water to the DMSO. The water helps solvate the ionic salt lattice, while the DMSO dissolves the organic scaffold.
Switch Forms: For high-concentration DMSO stocks (>50 mM), use the Free Base form.
Q2: My stock solution is clear, but when I add it to the cell culture media, it instantly precipitates. How do I fix this?
Diagnosis: "Solvent Shock" or "Crash-out."
Explanation: 1-(Furan-3-carbonyl)piperazine is lipophilic (LogP ~0.5–1.2).[1] When a concentrated DMSO stock is dropped directly into aqueous buffer, the DMSO rapidly diffuses away, leaving the compound locally supersaturated, causing it to crash out of solution before it can disperse.[1]
Solution:
Do NOT pipette 100% DMSO stock directly into the assay well.
Protocol: Perform an intermediate dilution . Dilute the stock 1:10 in culture media (or PBS) in a separate tube, vortex immediately, and then add this intermediate mix to your cells. This reduces the local concentration spike.
Q3: The compound dissolves initially but turns cloudy after 24 hours at 4°C.
Diagnosis: Hygroscopicity or Temperature-Dependent Solubility.
Explanation: DMSO freezes at 19°C. Storing stocks at 4°C often results in "slushy" DMSO or crystallization of the solute due to lower solubility at low temperatures. Furthermore, piperazines are hygroscopic; absorbed water can alter solubility.[1]
Solution:
Store stocks at -20°C (fully frozen) or Room Temperature (if chemically stable and sealed).
Always vortex and warm to room temperature before use. Never pipette from a cold, viscous DMSO stock.[1]
Part 3: Experimental Protocols
Protocol A: Standard Stock Preparation (Free Base vs. Salt)
Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.[1]
BenchChem Technical Support. (2025). Application Notes: Determining Solubility of Novel Compounds in DMSO. BenchChem Protocols.
Li, P., & Zhao, L. (2016).[1] Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 514(1), 44-59.[1]
Gaylord Chemical Company. (2007).[3] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin.
PubChem. (2025). 1-(Furan-3-carbonyl)piperazine Compound Summary. National Library of Medicine. [1]
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-FCP-001
Topic: Recrystallization Solvent Systems & Troubleshooting
Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Profile
User Query: "I am struggling to obtain high-purity crystalline 1-(Furan-3-carbonyl)piperazine HCl. The product often oils out or retains a yellow color. What are the optimal solvent systems?"
Scientist’s Analysis:
Purifying 1-(Furan-3-carbonyl)piperazine Hydrochloride presents a classic "amphiphilic salt" challenge. You are balancing two conflicting domains:
The Polar Head: The piperazine mono-hydrochloride moiety is highly polar, hygroscopic, and water-soluble.
The Lipophilic Tail: The furan ring is aromatic and lipophilic but chemically sensitive (prone to acid-catalyzed ring opening and oxidation).
The goal is to select a solvent system that solvates the salt at high temperatures but excludes it at low temperatures, without triggering Liquid-Liquid Phase Separation (LLPS or "oiling out").
Recommended Solvent Systems
Based on the polarity profile of piperazine amides, we recommend the following solvent systems. These are ranked by purity potential and ease of handling .
System Class
Solvent A (Dissolver)
Solvent B (Anti-solvent)
Ratio (v/v)
Application Case
Technical Notes
Primary (Gold Standard)
Ethanol (Abs.)
Ethyl Acetate
1:2 to 1:4
High purity (>99.5%)
Ethanol solubilizes the HCl salt; EtOAc acts as a mild anti-solvent that selectively precipitates the product while keeping furan-related impurities in solution.
Alternative (Scale-up)
Isopropanol (IPA)
None (Single Solvent)
N/A
Large batches (>50g)
IPA has a steep solubility curve for amine salts. It requires higher temperatures to dissolve, promoting better crystal growth upon slow cooling.
Scavenging
Methanol
MTBE
1:5
Highly polar impurities
Use only if the crude is very crude. Methanol is very strong; requires a large volume of MTBE to force precipitation. Risk of oiling out is higher.
Avoid
Water
Acetone
N/A
Stability Risk
Do not use water if possible.[1] Removing water from HCl salts often requires heat that degrades the furan ring. Acetone can form enamines with residual free amines.
Troubleshooting Guide (FAQ Format)
Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the temperature drops too fast or the anti-solvent concentration is too high, pushing the salt out of solution faster than it can organize into a lattice.
Corrective Action:
Re-heat the mixture until the oil redissolves (clear solution).
Seed the hot solution with a few crystals of pure product (if available) or scratch the glass surface.
Slow Down: Wrap the flask in foil or a towel to slow the cooling rate.
Add Solvent A: Add 5-10% more of the dissolving solvent (Ethanol) to widen the metastable zone.
Q2: The crystals are off-white or yellow. How do I remove the color?
Diagnosis: Furan rings are electron-rich and prone to oxidation, forming yellow quinoid-like impurities.
Corrective Action:
Activated Carbon: During the hot dissolution step, add Activated Carbon (e.g., Darco G-60) (5-10 wt% of crude mass).
Filtration: Stir for 15 minutes, then filter hot through a Celite pad to remove the carbon.
Inert Atmosphere: Perform the recrystallization under Nitrogen or Argon to prevent further oxidation.
Q3: The product is hygroscopic (sticky) after filtration.
Wash: Wash the filter cake with anhydrous Diethyl Ether or MTBE (these solvents remove residual alcohol/water).
Drying: Dry in a vacuum oven at 40°C over P₂O₅ or KOH pellets.
Storage: Store in a desiccator or sealed under inert gas.
Step-by-Step Protocol: The "Ethanol/EtOAc" Method
This protocol is designed to maximize purity while protecting the furan ring.
Materials:
Crude 1-(Furan-3-carbonyl)piperazine HCl
Solvent A: Absolute Ethanol (Anhydrous)
Solvent B: Ethyl Acetate (ACS Grade)
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.
Procedure:
Dissolution:
Place crude solid in the flask.
Add Ethanol (approx. 3-5 mL per gram of solid).
Heat to gentle reflux (approx. 78°C).
Note: If solid does not dissolve, add Ethanol in 1 mL increments until clear.
Carbon Treatment (Optional but Recommended):
If colored, remove heat source briefly, add activated carbon, and reflux for 10 mins.
Filter hot through Celite. Return filtrate to the clean flask and bring back to reflux.
Crystallization:
Remove heat source but keep stirring.
Immediately add Ethyl Acetate dropwise to the hot solution.
Stop point: Stop adding EtOAc when a faint permanent cloudiness persists.
Add 1-2 mL of Ethanol to clear the cloudiness (restore solution).
Nucleation & Growth:
Allow the flask to cool to room temperature undisturbed (turn off stirring).
Once at room temp, transfer to an ice bath (0-4°C) for 1 hour to maximize yield.
Isolation:
Filter the white crystals using vacuum filtration.
Critical Wash: Wash the cake with a cold 1:4 mixture of EtOH:EtOAc, followed by pure cold EtOAc.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for solvent selection and troubleshooting.
Caption: Workflow for selecting solvents and handling phase separation issues during purification.
References
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine hydrochloride purification protocols).
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational text on recrystallization techniques and solvent selection).
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for "oiling out" troubleshooting and salt selection strategies).
PubChem Compound Summary. (n.d.). Piperazine Hydrochloride.[2][3] National Center for Biotechnology Information. (General solubility data for piperazine salts).
Technical Support Center: Synthesis and Handling of Furan-Containing Compounds
Welcome to the technical support center for chemists working with furan-containing molecules. The furan moiety, a five-membered aromatic heterocycle, is a valuable building block in pharmaceuticals, natural products, and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for chemists working with furan-containing molecules. The furan moiety, a five-membered aromatic heterocycle, is a valuable building block in pharmaceuticals, natural products, and materials science.[1] However, its electron-rich nature makes it susceptible to oxidation, which can lead to low yields, complex side-products, and failed syntheses.[2][3]
This guide provides troubleshooting advice, preventative strategies, and detailed protocols to help you successfully manage the stability of the furan ring in your synthetic endeavors.
Troubleshooting Guide: Common Oxidation Issues
This section addresses specific problems you may encounter during your experiments.
Q1: My reaction mixture containing a furan turned dark brown or black upon adding a reagent. What's happening?
A: This is a classic sign of furan decomposition, often polymerization. The furan ring is highly sensitive to strong acids, which can catalyze ring-opening and subsequent polymerization.[4] Even trace acidic impurities in your reagents or solvents can initiate this process. While less common, some strong Lewis acids used in reactions like Friedel-Crafts alkylations can also cause this issue.
Immediate Actions:
Stop the reaction: Do not proceed if extensive decomposition is evident.
Analyze the conditions: Was a strong Brønsted or Lewis acid used? Could your solvent or starting material have been contaminated with acid?
Mitigation for future attempts:
Use milder catalysts, such as phosphoric acid or boron trifluoride, for electrophilic substitutions.[4]
Ensure all reagents and solvents are purified and free of acidic impurities.
Consider adding a non-nucleophilic, hindered base like 2,6-lutidine or proton sponge to scavenge trace acid if it doesn't interfere with your desired reaction.
Q2: I'm performing a reaction that shouldn't affect the furan ring, but I'm getting a low yield of my desired product and a complex mixture of byproducts. Could this be oxidation?
A: Yes, this is a very likely scenario. Unintended oxidation is a primary failure mode. The furan ring is readily attacked by a variety of oxidants, including atmospheric oxygen, especially under promotion by light, heat, or metal catalysts.[5][6] This oxidation typically proceeds through ring-opening to yield highly reactive 1,4-dicarbonyl compounds, which can then undergo further reactions to create a complex byproduct profile.[5]
Troubleshooting Workflow:
Below is a workflow to diagnose the source of oxidation.
Caption: Troubleshooting workflow for diagnosing furan oxidation.
Q3: My furan-containing compound decomposed during aqueous workup or purification on silica gel. How can I prevent this?
A: Both aqueous workups and silica gel chromatography can introduce conditions detrimental to furan stability.
Aqueous Workup: The pH of your aqueous layer is critical. Even mildly acidic conditions (pH < 6) can promote hydrolysis and ring-opening, especially if the furan has electron-donating substituents. Always ensure your aqueous washes are neutral or slightly basic (pH 7-8) by using a buffered solution or a dilute solution of sodium bicarbonate.
Silica Gel Chromatography: Standard silica gel is acidic and can cause on-column decomposition.
Solution 1: Neutralize the Silica. Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine or ammonia solution. After stirring, remove the solvent and dry the silica under vacuum before packing the column.
Solution 2: Use an Alternative Stationary Phase. Alumina (neutral or basic) or treated stationary phases like Florisil® can be less destructive alternatives to silica gel.
Solution 3: Minimize Contact Time. Run the column as quickly as possible with a slightly more polar solvent system than you would normally use to expedite elution.
Preventative Strategies & FAQs
Proactive measures are the best defense against furan oxidation.
Q4: What are the most critical reaction parameters to control to prevent furan oxidation?
A: The "big three" for protecting furans are Atmosphere, Light, and Temperature.
Atmosphere: The most significant threat is molecular oxygen (O₂). Always conduct reactions involving sensitive furans under an inert atmosphere of nitrogen or argon.[7] This is non-negotiable for reactions that run for extended periods, are heated, or use metal catalysts that can be active in single-electron transfer processes.
Light: Furan can react with singlet oxygen (¹O₂), a highly reactive excited state of O₂. Singlet oxygen is often formed photochemically in the presence of a sensitizer (many colored compounds or impurities can act as one) and light. Simply wrapping your reaction flask in aluminum foil is a highly effective and simple preventative measure.
Temperature: Higher temperatures accelerate all reactions, including decomposition pathways. If your desired transformation proceeds at room temperature, avoid heating. If heating is necessary, use the minimum temperature required for a reasonable reaction rate.
Q5: Which chemical reagents are incompatible with the furan ring?
A: Due to its high electron density, the furan ring is susceptible to attack by a wide range of oxidizing agents. The table below provides a general guide. Compatibility can be substrate-dependent; an electron-withdrawing group on the furan can increase its stability.[8]
Reagent Class
Specific Examples
Compatibility/Risk Level
Notes and Mitigation
Strong Oxidants
KMnO₄, CrO₃, HNO₃, O₃
HIGH RISK
Almost always leads to complete degradation and ring-opening. Avoid entirely.[5]
Peroxy Acids
m-CPBA, Peracetic Acid
HIGH RISK
Often used intentionally for oxidative ring-opening or rearrangement (e.g., Achmatowicz reaction).[6] Do not use if you wish to retain the furan ring.
Peroxides
H₂O₂, t-BuOOH, Benzoyl Peroxide
MODERATE TO HIGH RISK
Can cause oxidation, especially with metal catalysts or heat. Use with extreme caution.[9][10]
Halogens
Br₂, Cl₂, I₂
MODERATE RISK
Furan reacts vigorously with bromine and chlorine at room temperature, leading to polyhalogenation and decomposition.[4] For controlled monohalogenation, use milder conditions (e.g., NBS, Br₂-dioxane at low temperature).
Atmospheric O₂
Air
MODERATE RISK
Risk is significantly increased by light, heat, and transition metal catalysts. Always use an inert atmosphere.
Other Oxidants
DDQ, PCC, PDC
SUBSTRATE DEPENDENT
Generally used for oxidizing alcohols. Can be compatible, but a test reaction on a small scale is advised. PCC can be acidic, potentially causing issues.[5]
Strong Acids
H₂SO₄, HCl (conc.), TsOH
HIGH RISK
Causes polymerization and ring-opening. Use milder acids or buffer the system if an acid catalyst is required.[4]
Q6: Is it possible to use a protecting group for the furan ring itself?
A: Protecting the furan ring directly is not a common strategy in the same way one protects an alcohol or an amine.[11] The most effective "protection" is achieved by controlling the reaction environment (inert atmosphere, exclusion of light).
However, a relevant concept is the Diels-Alder reaction . Furan can act as a diene and undergo a reversible Diels-Alder reaction with a reactive dienophile (e.g., maleic anhydride, dimethyl acetylenedicarboxylate). The resulting bicyclic adduct masks the furan's diene system. This adduct can be stable to certain reaction conditions, and the furan can often be regenerated by retro-Diels-Alder at high temperatures. This strategy is highly specialized and its feasibility depends heavily on the specific synthetic route.
Mechanism of Furan Oxidation by Singlet Oxygen
Caption: Common pathway for furan oxidation via singlet oxygen.
Key Experimental Protocols
Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line Technique)
This protocol ensures the exclusion of atmospheric oxygen and moisture.
Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly dried in an oven ( >120 °C) for at least 4 hours and allowed to cool in a desiccator.
Assembly: Quickly assemble the glassware while still warm and connect it to a Schlenk line, which can supply both vacuum and an inert gas (Nitrogen or Argon).
Purge Cycle:
Evacuate the flask under vacuum for 1-2 minutes until pressure stabilizes.
Carefully refill the flask with the inert gas.
Repeat this vacuum/refill cycle at least three times to ensure all air is removed.
Adding Reagents:
Solids: Add solid reagents to the flask before the first purge cycle. If adding later, use a positive pressure of inert gas flowing out of the flask to prevent air ingress.
Liquids: Add degassed liquids via a gas-tight syringe through a rubber septum.
Maintaining Atmosphere: Maintain a slight positive pressure of inert gas throughout the reaction. This can be achieved by connecting the line to an oil or mercury bubbler.
This is the most effective method for removing dissolved gases from solvents.
Preparation: Place the solvent in a robust flask (e.g., a Schlenk flask) that is no more than half full.
Freeze: Cool the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent in a thin layer on the walls to prevent the flask from cracking.
Pump: Once the solvent is completely frozen solid, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the gases from the headspace above the frozen solvent.
Thaw: Close the flask to the vacuum line. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will often see bubbles of dissolved gas being released as the solvent melts.
Repeat: Repeat the entire freeze-pump-thaw cycle at least three times for maximum efficiency. After the final cycle, backfill the flask with an inert gas.
By understanding the inherent reactivity of the furan ring and implementing these robust preventative and troubleshooting techniques, you can significantly improve the success rate of your synthetic campaigns.
References
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
De Clippel, F., et al. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering.
(2000).
Organic Syntheses. (n.d.). Furan. Retrieved from [Link]
Wang, T., et al. (2021). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. RSC Advances, 11, 31395-31399.
Wang, L., et al. (2017). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]
Smith, A. W. T. (n.d.).
Geng, H., et al. (2014).
Frid, M., et al. (n.d.).
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
ACS Omega. (2024). The Oxidation of Electron-Rich Arenes Using a H₂O₂–Proline System.
Vranová, J., & Ciesarová, Z. (2009). Different pathways of formation of furan.
Baeza, A., et al. (2020). Oxidation of electron-rich arenes using HFIP-UHP system. The Journal of Organic Chemistry, 85(9), 6159–6164.
Purkayastha, P., & G, S. (n.d.).
Pescarmona, P. P., et al. (2020). 5-Hydroxymethylfurfural and Furfural Base-Free Oxidation over AuPd Embedded Bimetallic Nanoparticles. MDPI.
ResearchGate. (n.d.).
U.S. Patent 4,233,228. (1980). Purification of tetrahydrofuran.
ACS Omega. (2017). Atom-Economical and Metal-Free Synthesis of Multisubstituted Furans from Intramolecular Aziridine Ring Opening.
Technical Guide: Comparative Reactivity & Stability of Furan-2- vs. Furan-3-Carbonyl Piperazines
Topic: Comparing reactivity of furan-2-carbonyl vs furan-3-carbonyl piperazines Content Type: Publish Comparison Guide [1] Executive Summary In medicinal chemistry, the furan ring often serves as a bioisostere for phenyl...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparing reactivity of furan-2-carbonyl vs furan-3-carbonyl piperazines
Content Type: Publish Comparison Guide
[1]
Executive Summary
In medicinal chemistry, the furan ring often serves as a bioisostere for phenyl or pyridine rings to modulate solubility and metabolic profiles.[1][2] However, the specific regiochemistry of the carbonyl attachment—at the C2 (
) or C3 () position—dramatically alters the electronic environment, synthetic reactivity, and metabolic liability of the resulting amide.[1][2]
This guide provides a data-driven comparison between Furan-2-carbonyl piperazines and Furan-3-carbonyl piperazines . While the C2-isomer is synthetically more accessible and reactive, it carries a higher risk of hydrolytic instability and specific metabolic bioactivation.[1] The C3-isomer offers a distinct electronic profile with higher amide stability but retains critical metabolic "soft spots" that researchers must mitigate.[3]
Electronic & Structural Fundamentals
The core difference between the two isomers lies in the proximity of the carbonyl group to the furan oxygen atom.[1] This dictates the inductive (
) and mesomeric () effects that govern reactivity.
C3-amide mimics benzamide electronics more closely.[3]
Key Insight: The lower
of furan-2-carboxylic acid indicates that the furan-2-carbonyl group is more electron-withdrawing.[3] Consequently, furan-2-carbonyl chloride is more reactive toward the piperazine nucleophile, but the resulting amide bond is more susceptible to hydrolysis than its C3 counterpart.[1][2]
Synthetic Accessibility & Reactivity
Reaction Kinetics
The formation of the amide bond via the acid chloride follows an addition-elimination mechanism.
Furan-2-COCl: Reacts rapidly, often requiring cooling (
) to prevent bis-acylation or side reactions.[3][2]
Furan-3-COCl: Reacts more slowly due to reduced electrophilicity at the carbonyl carbon.[3] It may require ambient temperature or mild heating to reach completion with sterically hindered piperazines.[1]
Diagram: Synthesis & Reactivity Flow
Caption: Comparative kinetic pathways. Path A (C2) proceeds faster due to the strong -I effect of the adjacent oxygen, increasing the carbonyl's electrophilicity.[1]
Metabolic Stability & Toxicity (Crucial)[1][3]
This is the most critical differentiator for drug discovery.[1] Furan rings are "structural alerts" due to potential bioactivation by Cytochrome P450 (specifically CYP2E1) into reactive dicarbonyl species.[1][2]
Furan-2-yl Metabolism
The C2-substituted furan has one open
-position (C5).[3] CYP450 oxidation at C5 leads to the opening of the ring, forming a reactive cis-2-butene-1,4-dial derivative.[3] This is a potent Michael acceptor that alkylates proteins (hepatotoxicity) and DNA.[1][2]
Expectation: Furan-2-amides will show slightly higher degradation rates in Buffer A compared to Furan-3-amides due to the electron-deficient carbonyl.[3]
References
PubChem. (2025).[1][2][4][5] 2-Furancarboxylic acid (Compound CID 6919).[3] National Library of Medicine.[1] [Link]
PubChem. (2025).[1][2][4][5] 3-Furoic acid (Compound CID 10268).[3] National Library of Medicine.[1] [Link]
Peterson, L. A. (2013).[1][2][6] Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring.[1] Chemical Research in Toxicology.[1][2] [Link]
NIST Chemistry WebBook. (2024).[1][2] 2-Furancarbonyl chloride.[3][7] National Institute of Standards and Technology.[1][7] [Link][3][2]
Mally, A., et al. (2012).[1][2][6] Furan in heat-treated foods: Formation, exposure, toxicity, and aspects of risk assessment.[1][2][6] Molecular Nutrition & Food Research.[1][6] [Link]
A Senior Application Scientist's Guide to Elemental Analysis of Piperazine Hydrochloride Salts
Abstract This guide provides a comprehensive comparison of analytical methodologies for the elemental analysis of piperazine hydrochloride salts, a critical aspect of quality control in pharmaceutical development and man...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive comparison of analytical methodologies for the elemental analysis of piperazine hydrochloride salts, a critical aspect of quality control in pharmaceutical development and manufacturing. We delve into the regulatory landscape governed by ICH Q3D, USP <232>, and EP 5.20, comparing the primary techniques for trace elemental impurity analysis—Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and X-ray Fluorescence (XRF). Furthermore, we address the distinct but equally important technique of Combustion (CHN) Analysis for verifying the stoichiometric integrity of the salt itself. This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and comparative data to guide the selection of the most appropriate analytical strategy.
Introduction: The 'Why' Behind Elemental Analysis in APIs
Piperazine hydrochloride, as an active pharmaceutical ingredient (API), must be rigorously tested to ensure its purity, safety, and efficacy. Elemental analysis in this context serves two primary, distinct functions:
Quantification of Elemental Impurities: These are trace elements that do not form part of the drug substance's chemical structure but can be introduced through various stages of the manufacturing process, such as from catalysts, reagents, raw materials, or equipment. Regulatory bodies worldwide have set stringent limits on these impurities due to their potential toxicity. The International Council for Harmonisation (ICH) Q3D guidelines, adopted by the United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.), provide a framework for controlling these impurities based on a risk assessment approach.
Verification of Stoichiometry: For a salt like piperazine hydrochloride (C₄H₁₀N₂·xHCl), it is crucial to confirm the elemental composition (Carbon, Hydrogen, Nitrogen) to verify its identity, purity, and the correct ratio of the piperazine base to hydrochloric acid. This is fundamental to ensuring the correct dosage and physicochemical properties of the API.
This guide will navigate the standards and techniques applicable to both these analytical objectives.
The Regulatory Framework: Setting the Standards
Compliance with pharmacopeial standards is mandatory for pharmaceutical products. The key guidelines governing elemental impurities are:
ICH Q3D: This is the foundational guideline that establishes Permitted Daily Exposure (PDE) limits for 24 elemental impurities, classified based on their toxicity. It advocates for a risk-based approach to control.
USP General Chapters <232> & <233>: USP <232> defines the limits for elemental impurities in drug products, harmonizing with the ICH Q3D PDEs. USP <233> outlines the analytical procedures for their measurement, recommending spectrographic techniques like ICP-MS or ICP-OES, and provides criteria for method validation.
Ph. Eur. General Chapter 5.20 & 2.4.20: These chapters align with ICH Q3D, making the requirements legally binding for medicinal products in Europe.
Japanese Pharmacopoeia (JP) 2.66: This chapter also aligns with the ICH Q3D guidelines for the control of elemental impurities in drug products.
The following table summarizes the PDE limits for key elemental impurities for oral drug administration as specified in USP <232> and ICH Q3D.
Class
Element
Oral PDE (µ g/day )
1
Arsenic (As)
15
Cadmium (Cd)
5
Mercury (Hg)
30
Lead (Pb)
5
2A
Cobalt (Co)
50
Nickel (Ni)
200
Vanadium (V)
100
2B
Silver (Ag)
150
Gold (Au)
100
Iridium (Ir)
100
Osmium (Os)
100
Palladium (Pd)
100
Platinum (Pt)
100
Rhodium (Rh)
100
Ruthenium (Ru)
100
Selenium (Se)
150
Thallium (Tl)
8
3
Barium (Ba)
1400
Chromium (Cr)
11000
Copper (Cu)
3000
Lithium (Li)
550
Molybdenum (Mo)
3000
Antimony (Sb)
1200
Tin (Sn)
6000
Data sourced from USP <232> and ICH Q3D guidelines.
Analytical Workflow: A Strategic Overview
The analytical process begins with a risk assessment to identify which elemental impurities are likely to be present. Based on this assessment, an appropriate analytical strategy is chosen.
Caption: Overall workflow for elemental analysis of APIs, from risk assessment to compliance.
Comparative Guide to Analytical Techniques
The choice of analytical technique is driven by the specific requirement, whether it's high-sensitivity quantification of trace impurities or bulk elemental composition.
For Trace Elemental Impurities: ICP vs. XRF
Inductively Coupled Plasma (ICP) techniques are the regulatory-endorsed methods for quantitative analysis due to their high sensitivity and precision. X-ray Fluorescence (XRF) serves as an excellent complementary or screening technique, offering significant advantages in speed and simplicity.
Feature
ICP-MS
ICP-OES
XRF
Principle
Ionization in plasma, separation by mass-to-charge ratio.
Excitation in plasma, detection of emitted light.
X-ray excitation, detection of fluorescent X-rays.
X-ray crystallography data for 1-(Furan-3-carbonyl)piperazine HCl
Structural Characterization Guide: 1-(Furan-3-carbonyl)piperazine HCl Executive Summary: The Case for Crystallographic Validation In the development of piperazine-based pharmacophores—specifically fragment intermediates...
Executive Summary: The Case for Crystallographic Validation
In the development of piperazine-based pharmacophores—specifically fragment intermediates like 1-(Furan-3-carbonyl)piperazine HCl (CAS: 60548-09-6)—researchers often rely on NMR and HPLC for routine characterization.[1] However, these solution-state techniques fail to capture critical solid-state properties such as salt stoichiometry, polymorphic risk, and absolute conformation of the amide linkage.[1]
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against alternative characterization methods (Solution NMR, PXRD, and DFT Modeling).[1] We provide experimental protocols and structural benchmarks to validate the quality of this specific furan-piperazine intermediate.
Comparative Analysis: SC-XRD vs. Alternatives
For a drug development professional, the choice of analytical method dictates the confidence level in the material's integrity.
Comparison Matrix: Structural Fidelity
Feature
SC-XRD (The Gold Standard)
Solution NMR (1H/13C)
Powder Diffraction (PXRD)
Primary Output
3D Atomic Coordinates (CIF)
Chemical Shift / Connectivity
Bulk Crystal Fingerprint
Salt Stoichiometry
Definitive (Direct observation of Cl⁻ location)
Inferential (Shift changes)
Qualitative (Phase ID)
Conformation
Precise (Piperazine chair vs. boat)
Averaged (Rapid tumbling)
None
Polymorph ID
Absolute (Unit cell parameters)
Blind
Excellent (if reference exists)
Sample Req.
Single Crystal (>0.1 mm)
~5 mg dissolved
~10-50 mg powder
Deep Dive: Why X-ray for the HCl Salt?
Protonation Site Verification: In 1-(Furan-3-carbonyl)piperazine, there are two nitrogen atoms.[1] NMR often struggles to distinguish which nitrogen is protonated in the salt form due to rapid exchange. SC-XRD definitively locates the proton on the secondary amine (N4) of the piperazine ring, confirming the formation of the N-substituted piperazinium cation.[1]
Amide Rotamers: The furan-carbonyl bond exhibits restricted rotation.[1] SC-XRD captures the molecule in its lowest-energy solid-state conformation (typically syn or anti relative to the carbonyl oxygen), which is critical for docking studies in structure-based drug design (SBDD).[1]
Structural Benchmarks & Expectations
Since specific public CIF data for the 3-furoyl isomer is often proprietary, we utilize high-confidence structural benchmarks derived from the homologous 2-furoyl and pyrimidine analogs [1, 2].[1]
Predicted Crystallographic Parameters
Based on statistical analysis of piperazine-amide HCl salts in the Cambridge Structural Database (CSD).
Crystal System: Monoclinic or Orthorhombic (Common Space Groups: P2₁/c or Pbca)[1]
Piperazine Conformation:Chair (The lowest energy state, minimizing 1,3-diaxial interactions).[1]
Expectation: The chloride ion bridges two piperazine cations, forming infinite zig-zag chains along the crystallographic b-axis.[1]
Furan Orientation: Planar with the carbonyl group; the oxygen of the furan ring is likely oriented anti to the carbonyl oxygen to minimize dipole repulsion.
Solvent B: Ethyl Acetate or Diethyl Ether (Antisolvent).[1]
Workflow:
Dissolution: Dissolve 20 mg of the HCl salt in minimal warm Methanol (approx. 0.5 mL) in a 4 mL vial. Ensure complete dissolution; filter through a 0.2 µm PTFE syringe filter if turbid.
Vapor Diffusion (The "Sitting Drop" Equivalent): Place the small vial (uncapped) inside a larger 20 mL vial containing 2 mL of Ethyl Acetate.
Equilibration: Cap the large vial tightly. Store at ambient temperature (20–25°C) in a vibration-free zone.
Harvesting: After 48–72 hours, inspect for colorless block-like crystals.
Validation: Crystals must extinguish polarized light uniformly under a microscope (indicating singularity).
Visualization of Logic & Structure
Figure 1: Characterization Decision Logic
A workflow for determining when to deploy SC-XRD versus routine NMR.
Caption: Decision matrix for deploying X-ray crystallography during intermediate scale-up.
Figure 2: Predicted Hydrogen Bonding Network
Visualization of the critical N–H...Cl charge-assisted interactions expected in the lattice.[1]
Caption: Schematic of the charge-assisted hydrogen bond network (N-H...Cl) stabilizing the HCl salt lattice.
References
Jasinski, J. P., et al. (2014). "Crystal structures of 4-(pyrimidin-2-yl)piperazin-1-ium chloride and 4-(pyrimidin-2-yl)piperazin-1-ium nitrate." Acta Crystallographica Section E, 70(6), o647-o648.[1]
Naveen, S., et al. (2007).[1][2] "Crystal Structure Analysis of a Bioactive Piperazine Analog." Molecular Crystals and Liquid Crystals, 469, 89–97.[2] [1][2]
PubChem. (2023).[1] "1-(2-Furoyl)piperazine Hydrochloride Data." National Library of Medicine. [1]
Vangala, V. R., et al. (2017). "X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals." Journal of the Indian Institute of Science.
Differentiating 1-(Furan-3-carbonyl)piperazine from structural isomers
Technical Comparison Guide: Analytical Differentiation of 1-(Furan-3-carbonyl)piperazine from Positional Isomers Executive Summary In the development of piperazine-based pharmacophores, the regiochemistry of the furan mo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Comparison Guide: Analytical Differentiation of 1-(Furan-3-carbonyl)piperazine from Positional Isomers
Executive Summary
In the development of piperazine-based pharmacophores, the regiochemistry of the furan moiety is a critical quality attribute. 1-(Furan-3-carbonyl)piperazine (CAS: 50988-75-6) is a structural isomer of the more common 1-(Furan-2-carbonyl)piperazine (CAS: 40172-95-0), a known impurity in antihypertensive drugs like Prazosin and Terazosin. While both compounds share the molecular formula
and a molecular weight of ~180.2 g/mol , their electronic distributions and steric profiles differ significantly, impacting biological affinity and metabolic stability.
This guide outlines a definitive, multi-modal analytical strategy to distinguish the 3-furoyl isomer from its 2-furoyl counterpart, prioritizing Nuclear Magnetic Resonance (NMR) as the primary determinant and Mass Spectrometry (MS) for corroborative fragmentation analysis.
Structural Analysis & Isomer Landscape
The core challenge lies in the substitution pattern on the furan ring. The piperazine ring remains constant (N-acylated), but the attachment point to the carbonyl linker varies.
Feature
1-(Furan-3-carbonyl)piperazine
1-(Furan-2-carbonyl)piperazine
Structure
Furan ring attached at C3
Furan ring attached at C2
Symmetry
Lower symmetry in proton environment
Distinct 3-spin system
Key Proton
H-2 (Located between Oxygen and Carbonyl)
No H-2 (Substituted by Carbonyl)
Electronic Effect
Carbonyl is meta-like to Oxygen
Carbonyl is ortho-like to Oxygen
Visualizing the Differentiation Logic
Figure 1: Analytical decision tree for differentiating furan-carbonyl piperazine isomers.
NMR is the only self-validating method for this differentiation because the coupling patterns of the furan protons are immutable physical constants.
Mechanism of Differentiation
Furan-3-yl System: Possesses a proton at the C2 position (flanked by the heteroatom oxygen and the carbonyl group). This proton typically appears as a singlet or a finely split doublet (
Hz) and is significantly deshielded.
Furan-2-yl System: The C2 position is substituted.[1] The remaining protons (H3, H4, H5) form an AMX or ABX spin system with characteristic vicinal couplings (
Hz).
Comparative NMR Data Table (in
)
Proton Position
1-(Furan-3-carbonyl)piperazine
1-(Furan-2-carbonyl)piperazine
H-2
~7.9 - 8.1 ppm (Singlet/Narrow d)
Absent (Substituted)
H-3
Absent (Substituted)
~7.1 - 7.2 ppm (Doublet, Hz)
H-4
~6.6 - 6.8 ppm (Doublet/dd)
~6.5 - 6.6 ppm (dd, Hz)
H-5
~7.4 - 7.6 ppm (Doublet/dd)
~7.5 - 7.6 ppm (Doublet, Hz)
Piperazine
~3.4 - 3.7 ppm (Broad Multiplets)
~3.5 - 3.8 ppm (Broad Multiplets)
Expert Insight: In the 2-isomer, look for the "doublet of doublets" at ~6.5 ppm (H4) and a clear doublet at ~7.1 ppm (H3). In the 3-isomer, the most diagnostic feature is the isolated signal near 8.0 ppm (H2), which lacks the strong vicinal coupling seen in the 2-isomer's H3.
Corroborative Method: Mass Spectrometry (MS/MS)
While both isomers show a protonated molecular ion
at , their fragmentation pathways under Collision-Induced Dissociation (CID) reveal subtle electronic differences.
Fragmentation Pathways
Acylium Ion Formation: Both isomers cleave the amide bond to generate a furoyl cation (
95) and neutral piperazine.
Decarbonylation (Loss of CO): The 2-furoyl cation (
95) is known to lose carbon monoxide (, 28 Da) readily to form the furan cation (, 67).
Differentiation: The efficiency of CO loss often differs. The 2-furoyl cation typically exhibits a higher ratio of
67 to 95 compared to the 3-furoyl cation due to the resonance stability of the resulting carbocation intermediates.
Figure 2: Common fragmentation pathway. The intensity ratio of m/z 67 vs. m/z 95 serves as a secondary identifier.
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
Reagent: Deuterated Chloroform (
) with 0.03% TMS or Deuterated DMSO ().
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
Acquisition Parameters:
Frequency: 400 MHz or higher recommended.
Scans: 16–32 scans to ensure clear observation of hyperfine coupling.
Pulse Delay:
seconds to allow full relaxation of aromatic protons.
Data Processing: Phase correction is critical. Integrate the aromatic region (6.0–8.5 ppm) separately from the aliphatic piperazine region (2.5–4.0 ppm).
If a mixture is suspected (e.g., 3-isomer contaminated with 2-isomer), use this reverse-phase method.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 .
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 60% B over 15 minutes.
Detection: UV at 254 nm (Furan absorption maximum).
Note: The 2-furoyl isomer typically elutes slightly later than the 3-furoyl isomer on standard C18 chemistries due to the slightly higher lipophilicity of the 2-substitution pattern, though this must be empirically verified with standards.
References
National Center for Biotechnology Information (PubChem). 1-(2-Furoyl)piperazine (CAS 40172-95-0).[1] PubChem Compound Summary.
[Link][2]
Matrix Fine Chemicals. 1-(Furan-2-carbonyl)piperazine Product Specification.
[Link][3]
Royal Society of Chemistry. Electronic Supplementary Information for Furan-2-yl carbinols (NMR Data).
[Link]
University of Luxembourg. PubChemLite: 1-(furan-3-carbonyl)piperazine hydrochloride.
[Link]
American Chemical Society (J. Phys. Chem. A). Carboxylation Enhances Fragmentation of Furan upon Resonant Electron Attachment.
[Link]
A Senior Application Scientist's Guide to Melting Point Determination for Furan-Piperazine HCl Characterization
For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of robust and reproducible research. Among the foundational techn...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of robust and reproducible research. Among the foundational techniques for the initial assessment of a crystalline solid's purity and identity is melting point determination. This guide provides an in-depth technical comparison of methodologies for determining the melting point of furan-piperazine hydrochloride derivatives, a class of compounds with significant interest in medicinal chemistry.[1] We will delve into the causality behind experimental choices, present self-validating protocols, and compare the classic capillary method with modern thermal analysis techniques, all grounded in authoritative standards.
The Significance of Melting Point in API Characterization
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. Conversely, the presence of impurities typically leads to a depression and broadening of the melting range. This fundamental principle makes melting point a critical parameter for:
Identity Confirmation: Comparing the experimentally determined melting point with a known value for a reference standard can help confirm the identity of a synthesized compound.
Purity Assessment: A sharp and narrow melting range is a strong indicator of high purity. A broad melting range often suggests the presence of impurities.
Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Identifying these variations is crucial as they can impact a drug's solubility, stability, and bioavailability.
Comparative Analysis of Furan-Piperazine Derivatives
The melting point of a furan-piperazine derivative is influenced by its specific chemical structure. The hydrochloride salt of 1-(2-Furoyl)piperazine is a well-characterized example.
Note: The melting points of derivatives without the HCl salt are expected to be lower due to the absence of the ionic interaction provided by the hydrochloride, which generally leads to a more stable crystal lattice and thus a higher melting point.
Methodologies for Melting Point Determination: A Comparative Approach
The two most common methods for determining the melting point of pharmaceutical compounds are the capillary method and Differential Scanning Calorimetry (DSC).
The Capillary Method: A Foundational Technique
The capillary method is the traditional and widely accepted technique for melting point determination, with its protocol detailed in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).
Caption: Workflow for Capillary Melting Point Determination.
This protocol is a self-validating system when performed with a calibrated apparatus.
Apparatus Calibration: Verify the accuracy of the melting point apparatus using certified reference standards with melting points that bracket the expected melting point of the furan-piperazine HCl.
Sample Preparation: Ensure the furan-piperazine HCl sample is completely dry and finely powdered using a mortar and pestle. This ensures uniform heat distribution.
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface. A densely packed sample is crucial for accurate results.
Initial Heating: Place the loaded capillary into the heating block of the apparatus. Rapidly heat the block to a temperature approximately 15-20°C below the expected melting point of 1-(2-Furoyl)piperazine hydrochloride (around 185-190°C).
Ramped Heating: Decrease the heating rate to 1-2°C per minute. A slow heating rate is critical to allow for thermal equilibrium between the sample and the heating block, ensuring an accurate reading.
Observation and Recording:
T_onset: Record the temperature at which the first drop of liquid is observed.
T_clear: Record the temperature at which the last solid particle melts.
Reporting: The melting point is reported as the range between T_onset and T_clear. For pure 1-(2-Furoyl)piperazine hydrochloride, this range should be narrow and fall within the expected 204-209°C.
Trustworthiness through Self-Validation: The use of certified reference standards for calibration ensures the trustworthiness of the measurements. Furthermore, performing the determination in triplicate can validate the reproducibility of the results.
Differential Scanning Calorimetry (DSC): A Thermal Analysis Approach
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. DSC provides more quantitative data than the capillary method and can be used to determine not only the melting point but also the enthalpy of fusion, which is a measure of the energy required to melt the substance.
Caption: Role of DSC and its synergy with other analytical techniques.
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
Sample Preparation: Accurately weigh 1-3 mg of the finely powdered furan-piperazine HCl into an aluminum DSC pan.
Encapsulation: Crimp a lid onto the pan to encapsulate the sample. For hydrochloride salts, a pinhole in the lid is recommended to allow for the release of any evolved gases, preventing pan rupture.
Instrument Setup:
Temperature Program:
Equilibrate at 25°C.
Ramp up to a temperature well above the expected melting point (e.g., 250°C) at a heating rate of 10°C/min.
Purge Gas: Use a dry nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
Data Acquisition: Record the heat flow as a function of temperature. The melting of the sample will appear as an endothermic peak on the DSC thermogram.
Data Analysis:
Melting Point: The onset temperature of the endothermic peak is typically reported as the melting point.
Enthalpy of Fusion (ΔH): Integrate the area of the melting peak to determine the enthalpy of fusion.
Purity Estimation: Specialized software can use the van't Hoff equation to estimate the purity of the sample from the shape of the melting peak.[3]
Comparison of Methods and Complementary Techniques
Feature
Capillary Method
Differential Scanning Calorimetry (DSC)
Principle
Visual observation of phase transition
Measurement of heat flow difference
Data Output
Melting range (temperature)
Melting point (onset/peak), enthalpy of fusion, purity estimation
Sample Size
2-3 mg
1-3 mg
Throughput
Moderate
High (with autosampler)
Quantitative?
No
Yes
Polymorph Detection
Can indicate polymorphism through different melting points
Can detect and quantify polymorphic transitions
While melting point determination is a powerful initial tool, it should be used in conjunction with other analytical techniques for comprehensive characterization of furan-piperazine HCl derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the connectivity of the furan and piperazine rings and the position of substituents.
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the amide carbonyl and the N-H bonds of the piperazine ring.
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.[4]
Elemental Analysis: Provides the percentage composition of elements (C, H, N, Cl), which can be compared to the theoretical values for the molecular formula.
Conclusion
The determination of melting point is an indispensable technique in the characterization of furan-piperazine HCl derivatives. The choice between the classic capillary method and the more quantitative DSC approach depends on the specific needs of the researcher. For routine identification and a quick purity check, the capillary method, when performed according to pharmacopeial standards, is reliable and sufficient. For in-depth thermal characterization, polymorph screening, and quantitative purity analysis, DSC is the superior technique. For a complete and unambiguous characterization of a novel furan-piperazine HCl compound, a combination of melting point determination with spectroscopic methods (NMR, IR, MS) and elemental analysis is essential to ensure scientific integrity and provide a solid foundation for further drug development studies.
References
Synthesis and Biological Activity of Novel Furan/Thiophene and Piperazine-Containing (Bis)1,2,4-triazole Mannich Bases. ResearchGate. Accessed February 18, 2026. [Link]
Synthesis and biological evaluation of some dibenzofuran-piperazine derivatives. PubMed. Accessed February 18, 2026. [Link]
DSC purity. Mettler Toledo. Accessed February 18, 2026. [Link]
The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. Accessed February 18, 2026. [Link]
Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. ResearchGate. Accessed February 18, 2026. [Link]
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc)3 mediated radical cyclizations. ResearchGate. Accessed February 18, 2026. [Link]
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. PMC. Accessed February 18, 2026. [Link]
Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. PubMed. Accessed February 18, 2026. [Link]
Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC. Accessed February 18, 2026. [Link]
Novel piperazine–chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. Taylor & Francis Online. Accessed February 18, 2026. [Link]
Technical Guide: Validating Compound Identity via High-Resolution Mass Spectrometry (HRMS)
Executive Summary In small molecule drug discovery and impurity profiling, "close enough" is a liability. While nominal mass spectrometry (e.g., Triple Quadrupoles) excels at quantitation, it lacks the specificity requir...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In small molecule drug discovery and impurity profiling, "close enough" is a liability. While nominal mass spectrometry (e.g., Triple Quadrupoles) excels at quantitation, it lacks the specificity required for absolute compound identification. A nominal mass of 279 Da could represent thousands of distinct chemical formulas.
This guide details the validation of compound identity using High-Resolution Mass Spectrometry (HRMS) . We move beyond simple molecular weight matching to a multi-dimensional validation workflow involving mass accuracy (<5 ppm), isotopic fidelity (mSigma), and fragment fingerprinting. This protocol is designed to be self-validating , ensuring that instrumental drift or matrix effects do not lead to false positives.
Part 1: The Validation Challenge – The "Isobaric Trap"
The primary risk in compound identification is isobaric interference . Two compounds are isobaric if they share the same nominal mass but possess different elemental compositions.
Scenario: You synthesize a drug candidate with a target mass of 250 Da.
The Trap: A side reaction produces an impurity also weighing 250 Da (nominal).
Nominal MS Result: Single peak at
250. Conclusion: "Pure." (Incorrect)
Comparative Analysis: HRMS vs. Alternatives
The following table objectively compares HRMS against its primary alternatives in the validation workflow.
Feature
HRMS (Orbitrap / Q-TOF)
Nominal MS (Triple Quad / Ion Trap)
NMR (H / C)
Primary Utility
Formula Confirmation, Unknown ID
Quantitation (Targeted), Screening
Structural Connectivity, Stereochemistry
Mass Accuracy
< 1–5 ppm (4 decimal places)
± 1 Da (Unit Resolution)
N/A
Resolving Power
> 20,000 – 500,000 FWHM
Unit Resolution
N/A
Sensitivity
High (fg to pg range)
Very High (fg range)
Low (mg range required)
Specificity
Excellent (Distinguishes isobars)
Low (Blind to isobars)
Gold Standard (Defines structure)
Throughput
High (LC-compatible)
High
Low
Analyst Note: HRMS and NMR are not competitors; they are partners. HRMS provides the formula and fragments; NMR provides the connectivity. However, HRMS is often the only option when sample quantity is limited (e.g., impurity isolation or metabolite identification).
Part 2: Critical Performance Metrics
To validate a compound, your data must meet specific mathematical thresholds.
Mass Accuracy (ppm)
Absolute mass error is insufficient because it doesn't scale with molecular size. We use parts-per-million (ppm).
Standard: < 5 ppm is the generally accepted limit for publication and regulatory submission (FDA/SANTE).
Best Practice: Aim for < 2 ppm for high confidence.
Isotopic Pattern Matching (mSigma / Fit Score)
Elements like Carbon and Chlorine have distinct natural isotope abundances (
C vs C, Cl vs Cl). The HRMS must detect not just the monoisotopic peak, but the entire "isotopic envelope."
Logic: If the mass is correct but the isotope pattern doesn't match the theoretical formula, the identification is invalid .
Part 3: The Self-Validating Protocol
This workflow incorporates "System Suitability Tests" (SST) to ensure data integrity.
Phase 1: System Suitability (The "Go/No-Go" Step)
Before injecting your sample, you must prove the instrument is calibrated.
Inject a Standard: Use a certified standard (e.g., Caffeine, Reserpine, or a calibration mix) with a known theoretical mass.
Check Drift: Measured mass must be within 2 ppm of theoretical.
Check Resolution: Ensure resolution meets method specs (e.g., >50,000 FWHM) to separate background noise.
Action: If this fails, STOP . Recalibrate the instrument. Do not acquire sample data.
Phase 2: Data Acquisition
Ionization: Electrospray Ionization (ESI) is standard. Run both Positive (+) and Negative (-) modes if the compound's chemistry permits.
Lock Mass (Internal Calibration): Enable a "lock mass" (a known background ion, e.g., Polysiloxane or Leucine Enkephalin) to correct mass drift in real-time during the run.
Acquisition Mode: Use Data Dependent Acquisition (DDA) .
Full Scan (MS1): Acquires accurate precursor mass.
MS/MS (MS2): Automatically fragments the top ions to generate a structural fingerprint.
Phase 3: Data Analysis & Validation Criteria
For a compound to be considered "Validated," it must pass the Triad of Confirmation :
Accurate Mass: Error < 5 ppm.
Isotopic Pattern: > 90% match to theoretical distribution.
Fragment Verification: Presence of at least 2 diagnostic fragments in MS2 that map logically to the parent structure.
Part 4: Visualization of Logic & Workflow
Diagram 1: The Validation Decision Logic
This decision tree illustrates the rigorous pass/fail criteria required to validate a compound's identity.
Caption: The Triad of Confirmation. A compound must pass Mass Accuracy, Isotopic Fidelity, and Fragmentation checks to be validated.
Diagram 2: The Experimental Workflow
This diagram outlines the physical steps from sample preparation to data generation.
Caption: HRMS Workflow. Note the "Lock Mass" injection, a critical step for maintaining sub-ppm accuracy during acquisition.
Part 5: Case Study Simulation
Objective: Validate the identity of a synthesized drug candidate, Compound A (
, Theoretical Mass: 334.0987).
Experimental Data:
Observed Mass: 334.0995
Calculation:
Result:PASS (< 5 ppm).
Isotope Check: The M+1 (
C) peak is observed at 18% relative intensity (Theoretical: 17.8%).
Result:PASS (Matches theoretical distribution).
Fragmentation: MS/MS spectrum shows a major peak at 156.011 (Sulfonamide cleavage).
Result:PASS (Mechanistically explainable fragment).
References
U.S. Food and Drug Administration (FDA). Guidance for Industry #118: Mass Spectrometry for Confirmation of the Identity of Animal Drug Residues.[1] (2003). Retrieved from [Link]
European Commission (SANTE). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021).[2] (2021).[3][4][5][6] Retrieved from [Link]
Gross, J. H. Mass Spectrometry: A Textbook. (Springer). Identifying Unknowns using Accurate Mass. Retrieved from [Link]
A Senior Application Scientist's Guide to Handling 1-(Furan-3-carbonyl)piperazine Hydrochloride
For the modern researcher, excellence in the lab is not merely about achieving results; it is about the rigorous and safe execution of every step. This guide provides essential operational and safety protocols for handli...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher, excellence in the lab is not merely about achieving results; it is about the rigorous and safe execution of every step. This guide provides essential operational and safety protocols for handling 1-(Furan-3-carbonyl)piperazine hydrochloride, a compound of interest in contemporary drug development. Our focus is to empower you with the knowledge to work safely and effectively, ensuring both the integrity of your research and the protection of your team. This document moves beyond a simple checklist, offering a framework built on established safety principles and practical, field-tested experience.
Hazard Assessment: A Proactive Approach to Safety
Understanding the hazard profile of 1-(Furan-3-carbonyl)piperazine hydrochloride is the first step in establishing a safe handling protocol. As a specific Safety Data Sheet (SDS) for this exact molecule may not be widely available, a comprehensive risk assessment must be conducted by evaluating its constituent chemical moieties: the furan ring, the piperazine core, and its hydrochloride salt form.
Piperazine Moiety : Piperazine and its derivatives are well-documented respiratory and skin sensitizers.[1][2][3] Repeated or prolonged contact can lead to allergic reactions, including asthma-like symptoms and skin rashes.[1][2] The base form of piperazine is corrosive, and while the hydrochloride salt is generally less aggressive, it can still cause severe skin burns and eye damage.[1][3]
Furan Moiety : Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[4] A key, often overlooked, hazard with some furan compounds is the potential to form explosive peroxides when exposed to air and light over time.[4]
Hydrochloride Salt : This form typically renders the compound a solid, which presents an inhalation hazard as a dust.[5][6] The hydrochloride salt also increases water solubility, which can facilitate its absorption.
Table 1: GHS Hazard Profile of Structurally Related Compounds
Personal protective equipment is the last line of defense. The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.
Chemical Fume Hood : All handling of 1-(Furan-3-carbonyl)piperazine hydrochloride powder, including weighing and solution preparation, must be conducted inside a certified chemical fume hood. This is non-negotiable. A fume hood protects the user by drawing away airborne dust and potential vapors, preventing inhalation.
Ventilated Enclosures : For operations involving small quantities, a ventilated balance enclosure or powder containment hood can provide an additional layer of safety during weighing procedures.
Proximity of Safety Equipment : Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3][8][9] Their location should be clearly marked and unobstructed.
Personal Protective Equipment (PPE): A Mandated Protocol
The appropriate selection and use of PPE are critical for preventing direct contact with the chemical. A standard laboratory coat and gloves are insufficient for handling this compound.
Eye and Face Protection :
Mandatory : Chemical splash goggles that conform to ANSI Z87.1 or EN 166 standards are required at all times.[3][9]
Recommended for High-Risk Tasks : When handling larger quantities (>1g) or if there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[10]
Skin and Body Protection :
Gloves : Wear compatible chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. Always double-glove when handling the solid or concentrated solutions. It is imperative to inspect gloves for any signs of degradation or punctures before use and to wash hands thoroughly after glove removal.[8][11]
Lab Coat : A flame-resistant lab coat that fully covers the arms is required. Ensure it is buttoned completely.
Apron : For procedures with a higher risk of splashes, such as transferring solutions, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection :
Standard Handling : When working within a certified fume hood, additional respiratory protection is typically not required.
Emergency or Maintenance Scenarios : In the event of a large spill or if engineering controls fail, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., a combination P100/Organic Vapor cartridge) must be used.[1][5] All personnel requiring respirator use must be part of a respiratory protection program, including fit-testing and medical clearance.
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing risk. The following protocols provide a step-by-step guide for common laboratory procedures involving 1-(Furan-3-carbonyl)piperazine hydrochloride.
Weighing the Solid Compound
Preparation : Don all required PPE (double gloves, goggles, lab coat) before entering the designated handling area.
Work Area : Perform all weighing activities inside a chemical fume hood or a ventilated balance enclosure.
Technique : Use a spatula to carefully transfer the powder to a tared weigh boat or paper. Avoid any actions that could generate dust, such as dropping the powder from a height.
Cleaning : After weighing, carefully clean the spatula and any contaminated surfaces with a solvent-moistened wipe (e.g., 70% ethanol). Dispose of the wipe as hazardous waste.
Container Sealing : Tightly reseal the main container of 1-(Furan-3-carbonyl)piperazine hydrochloride immediately after use.
Preparing a Solution
Preparation : In a fume hood, add the desired volume of solvent to a clean, appropriately sized flask equipped with a magnetic stir bar.
Addition of Solid : Carefully add the pre-weighed 1-(Furan-3-carbonyl)piperazine hydrochloride to the solvent.
Dissolution : Cap the flask and begin stirring. Gentle heating may be used if necessary, but this should be done with extreme caution as it may increase the vapor pressure of the compound and solvent.
Labeling : Immediately label the solution with the compound name, concentration, solvent, date, and appropriate hazard pictograms.
Figure 1. A generalized workflow for the safe handling of 1-(Furan-3-carbonyl)piperazine hydrochloride.
Emergency and Disposal Plans
Spill Response
Small Spill (in a fume hood) :
Alert others in the immediate area.
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[5]
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.
Large Spill (outside a fume hood) :
Evacuate the laboratory immediately and alert others.
Prevent entry to the contaminated area.
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
Do not attempt to clean up a large spill without specialized training and equipment.
First Aid Measures
Inhalation : Move the affected person to fresh air. If they experience breathing difficulties, seek immediate medical attention.[1][8]
Skin Contact : Immediately remove all contaminated clothing.[1][3] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[12]
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][12] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
Ingestion : Do NOT induce vomiting.[6][10] Rinse the mouth with water and seek immediate medical attention.[10]
Waste Disposal
Proper segregation and disposal of chemical waste are paramount to laboratory safety and environmental protection.
Waste Segregation : Do not mix waste streams. 1-(Furan-3-carbonyl)piperazine hydrochloride waste should be collected separately.
Container : Collect all solid waste (e.g., contaminated gloves, wipes, weigh paper) and solutions in a dedicated, properly labeled hazardous waste container.[4] The container must be compatible with the chemical and any solvents used.
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentrations of all components.
Disposal Pathway : Never dispose of this compound down the drain or in the regular trash.[4] All waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.[4][13]
Figure 2. A decision-making flowchart for the disposal of waste containing the title compound.
References
1988 OSHA PEL Project - Piperazine Dihydrochloride. (2011, September 28). NIOSH - CDC. Available from: [Link]
PIPERAZINE DIHYDROCHLORIDE. Occupational Safety and Health Administration - OSHA.gov. Available from: [Link]
Piperazine: Human health tier II assessment. (2019, March 8). Australian Government Department of Health and Aged Care. Available from: [Link]
Furan - Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
Hazardous Laboratory Chemicals Disposal Guide. IFSC. Available from: [Link]
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). Wiley Online Library. Available from: [Link]
Treatment and disposal of chemical wastes in daily laboratory work. De Gruyter. Available from: [Link]
NIOSH Pocket Guide to Chemical Hazards - Piperazine dihydrochloride. CDC. Available from: [Link]
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. Available from: [Link]
SAFETY DATA SHEET - Piperazine, anhydrous. (2010, November 24). Thermo Fisher Scientific. Available from: [Link]
(PDF) Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. Available from: [Link]
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021, December 12). PMC. Available from: [Link]